2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDUNGBWVZKWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206225 | |
| Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57598-33-1 | |
| Record name | 4,4-Dimethyl-2-(2-methoxyphenyl)oxazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057598331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57598-33-1 | |
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| Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4,4-DIMETHYL-2-(2-METHOXYPHENYL)OXAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3076TTS1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a valuable heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details the most common and effective synthetic methodologies, complete with experimental protocols and characterization data.
Introduction
2-Oxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention in the scientific community. Their utility spans from serving as protecting groups for carboxylic acids to acting as chiral auxiliaries in asymmetric synthesis. The specific compound, this compound (CAS No. 57598-33-1), is a key building block in the synthesis of more complex molecules and is of particular interest to researchers in drug discovery and development. Its synthesis is typically achieved through the cyclization of an N-(2-hydroxyalkyl)amide, which is itself formed from the corresponding benzoyl chloride and an amino alcohol.
Compound Properties:
| Property | Value |
| CAS Number | 57598-33-1[1][2] |
| Molecular Formula | C₁₂H₁₅NO₂[1][2] |
| Molecular Weight | 205.25 g/mol [1][2] |
Synthetic Pathways
The synthesis of this compound is most reliably achieved through a two-step process. The first step involves the formation of an intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, from 2-methoxybenzoyl chloride and 2-amino-2-methyl-1-propanol. The subsequent step is the cyclization of this intermediate to yield the desired oxazoline.
Caption: General synthetic scheme for this compound.
An alternative, though less common, approach involves the direct reaction of 2-methoxybenzonitrile with 2-amino-2-methyl-1-propanol, often catalyzed by a Lewis acid.
Experimental Protocols
The following protocols are based on established methods for the synthesis of structurally similar 2-oxazolines and represent a reliable approach to obtaining this compound.[3]
Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (Intermediate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxybenzoyl chloride | 170.59 | 17.06 g | 0.10 |
| 2-Amino-2-methyl-1-propanol | 89.14 | 9.81 g | 0.11 |
| Triethylamine | 101.19 | 12.14 g | 0.12 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a stirred solution of 2-amino-2-methyl-1-propanol (9.81 g, 0.11 mol) and triethylamine (12.14 g, 0.12 mol) in dichloromethane (150 mL) at 0 °C, a solution of 2-methoxybenzoyl chloride (17.06 g, 0.10 mol) in dichloromethane (50 mL) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
Synthesis of this compound (Final Product)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | 237.29 | 23.73 g | 0.10 |
| Thionyl chloride (SOCl₂) | 118.97 | 14.28 g | 0.12 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a solution of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (23.73 g, 0.10 mol) in dichloromethane (200 mL) at 0 °C, thionyl chloride (14.28 g, 0.12 mol) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
The reaction mixture is carefully poured into a saturated aqueous solution of NaHCO₃ to neutralize the excess thionyl chloride and HCl generated.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound as a solid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The following tables summarize the expected analytical data for the final product. These are predicted based on the known spectral data of structurally similar compounds.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.70 - 7.65 | m | 1H | Ar-H |
| 7.40 - 7.30 | m | 1H | Ar-H |
| 7.05 - 6.90 | m | 2H | Ar-H |
| 4.10 | s | 2H | -CH₂- |
| 3.85 | s | 3H | -OCH₃ |
| 1.35 | s | 6H | -C(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 | C=N |
| 157.0 | Ar-C-O |
| 131.5 | Ar-CH |
| 129.0 | Ar-CH |
| 121.0 | Ar-C |
| 120.5 | Ar-CH |
| 111.0 | Ar-CH |
| 79.5 | -O-CH₂- |
| 67.0 | -C(CH₃)₂ |
| 55.5 | -OCH₃ |
| 28.5 | -C(CH₃)₂ |
Infrared (IR) Spectroscopy (ATR):
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (aliphatic) |
| ~1645 | C=N stretch (oxazoline)[4] |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1240 | C-O stretch (aryl ether) |
| ~1020 | C-O stretch (aliphatic ether) |
Mass Spectrometry (MS):
| m/z | Assignment |
| 205.11 | [M]⁺ |
| 135.05 | [M - C₄H₈NO]⁺ (loss of dimethyl-oxazoline fragment) |
Safety Precautions
-
2-Methoxybenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations involving thionyl chloride must be conducted in a well-ventilated fume hood, and appropriate PPE must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and minimize inhalation.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of this compound is a straightforward and reproducible process for researchers in organic and medicinal chemistry. The two-step method involving the formation of an amide intermediate followed by cyclization offers a reliable route to this valuable compound. The provided experimental protocols and characterization data serve as a comprehensive guide for the successful synthesis and identification of the target molecule. Careful adherence to safety precautions is essential when handling the reagents involved in this synthesis.
References
An In-depth Technical Guide to the Chemical Properties of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline (CAS No. 57598-33-1). This heterocyclic compound is a key intermediate and directing group in modern organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the unique electronic and steric properties conferred by the oxazoline ring in conjunction with the methoxy-substituted phenyl group. This document details its physical characteristics, spectroscopic signature, synthesis protocols, and core chemical reactivity, with a focus on its application in directed ortho-metalation. All quantitative data are summarized in tabular format, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.
Core Chemical and Physical Properties
This compound is a white to cream-colored solid at room temperature.[1] Its core structure consists of a 4,4-dimethyl-2-oxazoline ring attached to a 2-methoxyphenyl group. The oxazoline moiety is a synthetically versatile functional group that can act as a protecting group for carboxylic acids, a chiral auxiliary in asymmetric synthesis, and a powerful directing group for C-H activation.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅NO₂ | [2][3] |
| Molecular Weight | 205.25 g/mol | [2][3] |
| Appearance | White to cream/pink solid | [1] |
| Melting Point | 71-74 °C | [3] |
| Assay | ≥98% | [3] |
| Functional Groups | Oxazoline, Ether | [3] |
Table 2: Compound Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 57598-33-1 | [2][3] |
| IUPAC Name | 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | [1] |
| MDL Number | MFCD00151837 | [3] |
| InChI | 1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 | [3] |
| SMILES | COc1ccccc1C2=NC(C)(C)CO2 | [3] |
Spectroscopic and Analytical Data
While a complete, publicly available set of experimental spectra for this specific compound is limited, the expected spectroscopic characteristics can be inferred from its structure and data from closely related analogs.
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Data |
| ¹H NMR | Aromatic Protons (Ar-H): ~6.9-7.8 ppm (multiplets, 4H). CH₂ (oxazoline ring): ~4.1 ppm (singlet, 2H). OCH₃: ~3.9 ppm (singlet, 3H). C(CH₃)₂: ~1.4 ppm (singlet, 6H). |
| ¹³C NMR | C=N (oxazoline): ~164 ppm. Aromatic Carbons: ~110-158 ppm. Quaternary C (oxazoline): ~79 ppm. CH₂ (oxazoline): ~67 ppm. OCH₃: ~56 ppm. C(CH₃)₂: ~28 ppm. |
| FT-IR (cm⁻¹) | C=N Stretch: ~1640-1660. C-O-C (ether & oxazoline): ~1240 (asymmetric), ~1020 (symmetric). Ar-H Bending: ~750-800. C-H Stretch (aliphatic/aromatic): ~2850-3100. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 205. Key Fragments: Loss of methyl (m/z=190), fragments corresponding to the methoxyphenyl moiety (e.g., m/z=135) and the dimethyl oxazoline portion. |
Synthesis and Experimental Protocols
The most common and direct synthesis of 2-aryl-oxazolines involves the cyclization of an N-(2-hydroxyalkyl)amide, which is itself formed from the reaction of a carboxylic acid derivative and an amino alcohol.
Synthesis Workflow Diagram
Caption: General two-step synthesis of the target oxazoline.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for oxazoline synthesis.
-
Step 1: Amide Formation.
-
To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield crude 2-methoxybenzoyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of 2-amino-2-methyl-1-propanol (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide intermediate.
-
-
Step 2: Cyclization to Oxazoline.
-
Dissolve the crude hydroxy-amide from Step 1 in anhydrous DCM and cool to 0 °C.
-
Add thionyl chloride (1.5 eq) dropwise.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into an ice-cold saturated solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethyl acetate/hexanes to afford the pure this compound.[1]
-
Chemical Reactivity and Applications
Directed ortho-Metalation (DoM)
A primary application of 2-aryl-oxazolines is their function as powerful directed metalation groups (DMGs).[4] The oxazoline nitrogen and the ortho-methoxy group can chelate an organolithium reagent (e.g., n-BuLi or s-BuLi), directing deprotonation specifically to the C6 position of the phenyl ring—the position ortho to the oxazoline substituent.[4][5] This regioselectivity is difficult to achieve via classical electrophilic aromatic substitution. The resulting aryllithium species is a versatile nucleophile that can react with a wide range of electrophiles.
Caption: Reaction pathway for directed ortho-metalation and functionalization.
Experimental Protocol: ortho-Lithiation and Electrophilic Quench
This is a general procedure for the ortho-functionalization of the title compound.
-
Lithiation:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe.
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
-
Electrophilic Quench:
-
Add a solution of the desired electrophile (e.g., iodomethane, benzaldehyde, or trimethylsilyl chloride; 1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product via column chromatography to isolate the ortho-functionalized oxazoline.
-
Role as a Chiral Auxiliary Precursor
While the title compound is achiral, the oxazoline scaffold is fundamental to many chiral auxiliaries used in asymmetric synthesis.[6][7][8] Chiral versions are typically synthesized from chiral amino alcohols. The principle involves temporarily attaching the chiral oxazoline to a prochiral molecule, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal an enantiomerically enriched product.
Caption: Conceptual workflow for using an oxazoline as a chiral auxiliary.
Safety and Handling
This compound is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (N95 or equivalent), should be used during handling.[3] Store in a cool, dry, well-ventilated area away from incompatible materials. It is classified as a combustible solid.[3]
Conclusion
This compound is a valuable synthetic building block whose chemical properties are dominated by the interplay between the phenyl ring, the methoxy substituent, and the oxazoline heterocycle. Its primary utility lies in its capacity to act as a highly effective directing group for ortho-lithiation, enabling regioselective functionalization of the aromatic ring. The foundational principles of its synthesis and reactivity, detailed in this guide, provide a framework for its application in the targeted synthesis of complex organic molecules. Further research into chiral variants and their catalytic applications continues to expand the utility of this important class of compounds.
References
- 1. 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 98 57598-33-1 [sigmaaldrich.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline (CAS 57598-33-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, identified by CAS number 57598-33-1. This oxazoline derivative is a key intermediate in organic synthesis, particularly in the formation of sterically hindered amides and as a ligand in asymmetric catalysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
This compound is a white to cream or pink solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 57598-33-1 | |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | |
| Appearance | White to cream/pink solid | [1] |
| Melting Point | 71-74 °C | |
| Boiling Point | 311.5 °C at 760 mmHg | |
| Density | 1.08 g/cm³ |
Table 2: Chemical Identifiers
| Identifier | Value |
| InChI | 1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 |
| InChI Key | ZGDUNGBWVZKWGE-UHFFFAOYSA-N |
| SMILES | COc1ccccc1C1=NC(C)(C)CO1 |
Synthesis
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: formation of an N-(2-hydroxyethyl)amide intermediate, followed by its cyclization to the oxazoline.
References
An In-depth Technical Guide to 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a heterocyclic compound with significant potential in various scientific domains. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, catalysis, and drug development.
Core Compound Properties
This compound is a white to cream/pink solid organic compound.[1] Key quantitative data and physical properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 205.25 g/mol | [2] |
| Molecular Formula | C₁₂H₁₅NO₂ | |
| CAS Number | 57598-33-1 | |
| Melting Point | 71-74 °C | |
| Appearance | White to cream/pink solid | [1] |
Synthesis of this compound
The synthesis of 2-oxazolines is a well-established area of organic chemistry, with several methodologies available. For this compound, a common and effective approach involves the cyclization of a β-hydroxy amide, which can be formed from the corresponding carboxylic acid and amino alcohol.
Experimental Protocol: Synthesis from o-Anisic Acid and 2-Amino-2-methyl-1-propanol
This protocol is based on established methods for the synthesis of 2-aryl-oxazolines from carboxylic acids and amino alcohols.
Materials:
-
o-Anisic acid
-
2-Amino-2-methyl-1-propanol
-
Thionyl chloride (SOCl₂) or a suitable dehydrating agent (e.g., triflic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
Step 1: Formation of the N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzamide Intermediate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-anisic acid in an anhydrous solvent.
-
Slowly add thionyl chloride to the solution at 0 °C to form the corresponding acyl chloride in situ. Stir the reaction mixture for 1-2 hours at room temperature.
-
In a separate flask, dissolve 2-amino-2-methyl-1-propanol and a base (e.g., triethylamine) in the same anhydrous solvent.
-
Slowly add the acyl chloride solution to the amino alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy amide intermediate.
Step 2: Cyclization to this compound
-
Dissolve the crude β-hydroxy amide from Step 1 in an anhydrous solvent.
-
Add a dehydrating agent. A common method involves the use of thionyl chloride, which converts the hydroxyl group into a good leaving group, facilitating intramolecular cyclization. Alternatively, a catalytic amount of a strong acid like triflic acid can promote dehydrative cyclization.[1]
-
If using thionyl chloride, add it slowly at 0 °C and then heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a base.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Potential Applications in Research and Development
While specific applications of this compound are not extensively documented, the broader class of 2-oxazoline compounds has significant utility in several areas of chemical research and drug development.
Asymmetric Catalysis
Chiral 2-oxazolines are widely employed as ligands in asymmetric catalysis.[3] The nitrogen atom of the oxazoline ring can coordinate with a metal center, and the substituents on the ring can create a chiral environment, enabling enantioselective transformations. Given its structure, this compound could potentially be used to synthesize chiral ligands for various metal-catalyzed reactions, such as hydrogenations, cycloadditions, and allylic alkylations.
Polymer Chemistry and Biomedical Applications
2-Oxazolines can undergo cationic ring-opening polymerization to form poly(2-oxazoline)s (POx). These polymers are considered "pseudo-peptides" and have gained attention as biomaterials due to their biocompatibility, low immunogenicity, and tunable properties. POx-based materials are being explored for applications in drug delivery, gene therapy, and tissue engineering. This compound could serve as a monomer to introduce specific aromatic and steric properties into POx polymers, potentially influencing their self-assembly, drug-loading capacity, and release kinetics.
Synthetic Intermediates
This compound may also serve as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it has been noted that this compound may be used in the preparation of 2-tert-butyl benzamides.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the general two-step synthesis of this compound from o-anisic acid and 2-amino-2-methyl-1-propanol.
Caption: General synthesis workflow for this compound.
Conclusion
This compound is a versatile chemical entity with a well-defined set of properties and established synthetic routes. While its direct applications are still emerging, its structural features make it a promising candidate for the development of novel catalysts, functional polymers for biomedical use, and as a key building block in organic synthesis. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this compound in their respective fields.
References
A Technical Guide to the Anticipated Biological Activity and Proposed Investigational Strategy for 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is a heterocyclic compound identified by the CAS Number 57598-33-1.[1][2][3] Primarily, this compound has been utilized as a ligand in the field of asymmetric catalysis. However, the foundational oxazoline scaffold is a recurring motif in a multitude of biologically active compounds, suggesting that this particular derivative may harbor untapped therapeutic potential.[4] The oxazoline ring system is a core structural component in various natural products and synthetic molecules that exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[4]
This document outlines the potential biological relevance of this compound based on the activities of structurally related compounds. It serves as a technical guide, proposing a comprehensive strategy for the initial investigation of its mechanism of action.
The Oxazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The oxazoline ring is a five-membered heterocyclic moiety that is prevalent in numerous biologically active molecules.[4] Its structural rigidity and capacity for stereospecific interactions make it an attractive scaffold for the design of novel therapeutic agents. Research into various substituted oxazolines has revealed a broad spectrum of biological activities, including but not limited to:
-
Anticancer/Cytotoxic Effects: Certain oxazoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[5][6]
-
Antioxidant Properties: The oxazoline structure has been incorporated into molecules with notable antioxidant and radical scavenging capabilities.[5][6]
-
Anti-inflammatory Action: The isoxazoline variant of this scaffold is found in compounds that act as COX-1 and COX-2 inhibitors.[7]
-
Antimicrobial and Antiviral Activity: The heterocyclic nature of oxazolines has been exploited in the development of antibacterial, antifungal, and antiviral agents.[4][8]
Given the established biological significance of the oxazoline core, a systematic evaluation of this compound is warranted to elucidate its potential pharmacological profile.
Proposed Investigational Workflow
To ascertain the biological mechanism of action of this compound, a multi-tiered investigational approach is proposed. This workflow is designed to first screen for broad biological activity and then to progressively narrow the focus to a specific mechanism of action.
References
- 1. scbt.com [scbt.com]
- 2. 2-(2-甲氧基苯基)-4,4-二甲基-2-噁唑啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. aobchem.com [aobchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 7. 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Aryl-2-Oxazolines: Synthesis, Catalytic Applications, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, applications in asymmetric catalysis, and biological activities of 2-aryl-2-oxazolines. This class of compounds has garnered significant attention in the scientific community due to their versatile applications as chiral ligands in stereoselective synthesis and as scaffolds in medicinally active molecules. This document details key experimental protocols, presents quantitative data in structured tables for easy comparison, and utilizes visualizations to elucidate complex reaction mechanisms and workflows.
Synthesis of 2-Aryl-2-Oxazolines
The synthesis of 2-aryl-2-oxazolines can be achieved through several reliable methods, primarily involving the cyclization of a precursor containing both the aryl and the latent oxazoline moiety. The most common strategies start from aromatic nitriles, carboxylic acids, or amides.
From Aromatic Nitriles and Amino Alcohols
A widely employed and atom-economical method for synthesizing 2-aryl-2-oxazolines is the direct condensation of an aromatic nitrile with a 2-amino alcohol. This reaction is typically catalyzed by a Lewis acid and often requires elevated temperatures.
Experimental Protocol: Synthesis of 2-Phenyl-2-oxazoline from Benzonitrile and Ethanolamine
A mixture of benzonitrile (1.0 mmol), 2-aminoethanol (1.2 mmol), and a catalytic amount of a Lewis acid (e.g., ZnCl₂, 5 mol%) in a suitable solvent like chlorobenzene (5 mL) is heated to reflux under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., diethyl ether), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford the pure 2-phenyl-2-oxazoline.
Table 1: Synthesis of 2-Aryl-2-Oxazolines from Nitriles
| Entry | Aryl Nitrile | Amino Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | Ethanolamine | ZnCl₂ | Chlorobenzene | 130 | 24 | 85 | |
| 2 | 4-Methoxybenzonitrile | Ethanolamine | Cd(OAc)₂ | Toluene | 110 | 12 | 92 | |
| 3 | 2-Nitrobenzonitrile | (S)-2-Amino-1-propanol | In(OTf)₃ | Dichloromethane | reflux | 8 | 88 | |
| 4 | 3-Cyanopyridine | Ethanolamine | Cu(OTf)₂ | Toluene | 110 | 10 | 75 |
From Aromatic Carboxylic Acids
Another common route involves the condensation of an aromatic carboxylic acid with a 2-amino alcohol, followed by cyclization of the intermediate N-(2-hydroxyethyl)amide. The cyclization step often requires a dehydrating agent.
Experimental Protocol: Synthesis of 2-Aryl-2-Oxazolines from Carboxylic Acids
An aromatic carboxylic acid (1.0 mmol) is reacted with an excess of a 2-amino alcohol (e.g., 2-amino-2-methyl-1-propanol, 5.0 mmol) under microwave irradiation at 170 °C in an open vessel for 15-40 minutes. The excess amino alcohol acts as both a reactant and a solvent. After cooling, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by column chromatography on silica gel.
Table 2: Synthesis of 2-Aryl-2-Oxazolines from Carboxylic Acids
| Entry | Aryl Carboxylic Acid | Amino Alcohol | Method | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Benzoic acid | 2-Amino-2-methyl-1-propanol | Microwave (open vessel) | 170 | 15 min | 85 | |
| 2 | 4-Chlorobenzoic acid | 2-Amino-2-methyl-1-propanol | Microwave (open vessel) | 170 | 15 min | 92 | |
| 3 | Phenylacetic acid | 2-Amino-2-methyl-1-propanol | Microwave (open vessel) | 170 | 40 min | 73 | |
| 4 | 2-Naphthoic acid | L-Threonine | SOCl₂ | Reflux | 4 h | 89 |
Diagram 1: General Synthetic Routes to 2-Aryl-2-Oxazolines
Caption: Key synthetic pathways to 2-aryl-2-oxazolines.
Applications in Asymmetric Catalysis
Chiral 2-aryl-2-oxazolines are privileged ligands in asymmetric catalysis. They are often incorporated into bidentate or tridentate ligand frameworks, such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), which can coordinate to a metal center and create a chiral environment for highly enantioselective transformations.
Asymmetric Heck Reaction
The palladium-catalyzed asymmetric Heck reaction is a powerful tool for the construction of C-C bonds with concomitant formation of a new stereocenter. Chiral PHOX ligands are particularly effective in this transformation.
Experimental Protocol: Asymmetric Heck Reaction
In a flame-dried Schlenk tube under an inert atmosphere, a palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the chiral PHOX ligand (3 mol%) are dissolved in a degassed solvent (e.g., THF). The aryl triflate (1.0 mmol), the alkene (5.0 mmol), and a base (e.g., N,N-diisopropylethylamine, 3.0 mmol) are then added. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC or GC). The mixture is then diluted with diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis after purification by column chromatography.
Table 3: Asymmetric Heck Reaction of 2,3-Dihydrofuran with Phenyl Triflate
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | (S)-tBu-PHOX | DIPEA | THF | 60 | 24 | 85 | 96 | |
| 2 | Cyclopropyl-PHOX | DIPEA | Toluene | 25 | 18 | 92 | 98 | |
| 3 | HetPHOX | Proton Sponge | Dioxane | 80 | 48 | 78 | 94 |
Diagram 2: Catalytic Cycle of the Asymmetric Heck Reaction
Caption: Mechanism of the Pd-catalyzed Heck reaction.
Asymmetric Henry Reaction
The copper-catalyzed asymmetric Henry (nitroaldol) reaction is a valuable method for the enantioselective synthesis of β-nitro alcohols. Chiral BOX ligands are highly effective in this reaction.
Experimental Protocol: Asymmetric Henry Reaction
To a mixture of the chiral BOX ligand (5.5 mol%) and Cu(OAc)₂·H₂O (5.0 mol%) in ethanol (0.5 M) is added the aldehyde (1.0 mmol) and nitromethane (10.0 mmol). The reaction is stirred at room temperature for 24-72 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Table 4: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane
| Entry | Ligand | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Ph-BOX | Cu(OAc)₂·H₂O | EtOH | RT | 24 | 85 | 74 | |
| 2 | t-Bu-BOX | Cu(OAc)₂·H₂O | EtOH | RT | 24 | 82 | 65 | |
| 3 | Inda-BOX | Cu(OAc)₂·H₂O | EtOH | RT | 24 | 91 | 81 | |
| 4 | Aza-BOX | Cu(OTf)₂ | THF | -20 | 48 | 88 | 92 |
Biological Activity of 2-Aryl-2-Oxazolines
2-Aryl-2-oxazolines and their derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have reported the in vitro antimicrobial activity of 2-aryl-2-oxazolines against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of this activity.
Table 5: Antimicrobial Activity of 2-Aryl-2-Oxazoline Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 2-(4-Chlorophenyl)-4,4-dimethyl-2-oxazoline | 15.62 | 250 | 62.5 | |
| 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline | 15.62 | 125 | 62.5 | |
| 2-(2-Naphthyl)-4-carboxy-2-oxazoline | 0.5 | >16 | ≤0.03 | |
| 2-(Salicyl)-4-carboxy-2-oxazoline derivative | 2 | >16 | ≤0.25 |
Anticancer Activity
The antiproliferative activity of 2-aryl-2-oxazoline derivatives has been evaluated against several human cancer cell lines, with IC₅₀ values indicating their potency.
Table 6: In Vitro Anticancer Activity of 2-Aryl-2-Oxazoline Analogs (IC₅₀ in µM)
| Compound Analogue | MCF-7 (Breast) | HeLa (Cervical) | NCI-H460 (Lung) | Reference |
| 2-(3-Indolyl)methyl-4,4-dimethyl-2-oxazoline deriv. | 4.5 | - | 7.3 | |
| Thiazolyl-pyrazoline-oxazoline hybrid | 7.21 | - | 2.9 | |
| 6-Aryloxyl substituted quinazoline-oxazoline deriv. | 6.3 (N87) | - | 7.5 (H1975) | |
| triazolo[1,5-c]quinazoline-oxazoline analog | - | >100 | - |
Diagram 3: Workflow for Biological Activity Screening
Spectroscopic and Synthetic Profile of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the oxazoline derivative, 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline. The information is curated for professionals in research and development who require detailed structural and procedural information.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 57598-33-1 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| Melting Point | 71-74 °C | [1] |
| Appearance | White to cream/pink solid |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.70 - 7.65 | m | 1H | Aromatic CH |
| 7.40 - 7.30 | m | 1H | Aromatic CH |
| 7.05 - 6.90 | m | 2H | Aromatic CH |
| 4.10 | s | 2H | CH₂ (oxazoline) |
| 3.85 | s | 3H | OCH₃ |
| 1.35 | s | 6H | 2 x CH₃ |
| Note: Predicted values based on typical chemical shifts for this structural class. The exact values may vary depending on the solvent and experimental conditions. |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C=N (oxazoline) |
| 157.0 | Aromatic C-O |
| 132.0 | Aromatic CH |
| 130.5 | Aromatic CH |
| 120.0 | Aromatic C (ipso) |
| 111.5 | Aromatic CH |
| 79.0 | O-C(CH₃)₂ (oxazoline) |
| 67.0 | C(CH₃)₂ (oxazoline) |
| 55.5 | OCH₃ |
| 28.5 | 2 x CH₃ |
| Note: Predicted values based on typical chemical shifts for this structural class. The exact values may vary depending on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1640 | Strong | C=N stretch (oxazoline) |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| 1240 | Strong | C-O stretch (aryl ether) |
| 1100 | Strong | C-O stretch (oxazoline) |
| Note: Predicted values based on characteristic group frequencies. |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 205 | High | [M]⁺ (Molecular Ion) |
| 190 | Medium | [M - CH₃]⁺ |
| 148 | High | [M - C(CH₃)₂CH₂O]⁺ |
| 135 | Medium | [2-methoxyphenyl-C≡O]⁺ |
| 107 | Medium | [C₆H₄OCH₃]⁺ |
| 77 | Low | [C₆H₅]⁺ |
| Note: Predicted fragmentation pattern based on the structure and common fragmentation pathways of related compounds. |
Experimental Protocols
Synthesis of this compound
This compound can be prepared in a two-step process from commercially available starting materials.[2]
Step 1: Amide Formation
-
To a solution of o-anisic acid (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add a coupling agent like thionyl chloride or oxalyl chloride (1.1 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.2 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate amide.
Step 2: Cyclization to Oxazoline
-
Dissolve the crude amide from the previous step in a suitable solvent like dichloromethane.
-
Add a dehydrating/cyclizing agent such as thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: Mass spectra are typically recorded on a mass spectrometer with an electron ionization (EI) source.
Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthetic and characterization workflow for the target molecule.
References
An In-depth Technical Guide to the Safety and Hazards of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the most current SDS from your supplier and follow all applicable safety regulations.
Introduction
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is an oxazoline derivative utilized in laboratory settings for the synthesis of other chemical compounds.[1] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a detailed overview of the known safety and hazard information for this compound, compiled from available safety data sheets and chemical databases.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its potential to cause skin and eye irritation, and it may also cause respiratory irritation.[1][2]
Table 1: GHS Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Serious Eye Irritation | 2A |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
The GHS label for this chemical includes the following elements:
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
Table 2: Precautionary Statements
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[2][3] |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] |
| P280 | Wear protective gloves/ eye protection/ face protection.[2][3] |
| Response | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| P319 | Get medical help if you feel unwell.[2] |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[2] |
| P332 + P317 | If skin irritation occurs: Get medical help.[2] |
| P337 + P317 | If eye irritation persists: Get medical help.[2] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] |
| Disposal | |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[2] |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[4] There is no specific quantitative data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), available for this compound in the public domain.
While data for this specific molecule is lacking, studies on other substituted oxazolines and oxazolidines can provide some context. For instance, some oxazolidine derivatives have shown low to moderate acute oral and dermal toxicity in animal studies.[5] However, it is crucial to note that toxicity can vary significantly with substitution patterns, and therefore, direct extrapolation of toxicity data is not advisable. Acute toxicity studies on some 2,4-substituted oxazolone derivatives have indicated low toxicity in mice.[6]
Physical and Chemical Properties
A summary of the available physical and chemical properties is presented below.
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][7] |
| Molecular Weight | 205.25 g/mol | [1][7] |
| Appearance | White to cream/pink solid | |
| Melting Point | 71-74 °C | [1] |
| Flash Point | Not applicable | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound are not available in the reviewed literature. However, standardized guidelines for assessing skin and eye irritation are well-established and would be applicable. These include:
-
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. This guideline describes an in vitro procedure that can be used to assess the skin irritation potential of chemicals.
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion. This guideline details the in vivo procedure for assessing the eye irritation and corrosion potential of a substance using albino rabbits.
It is recommended that any safety testing of this compound be conducted in accordance with these or other relevant, validated regulatory guidelines.
Safe Handling and Storage
Proper handling and storage are essential to minimize the risks associated with this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Facilities should be equipped with an eyewash station and a safety shower.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3][8]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid inhalation of dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from heat, sparks, and open flames.[8]
-
Use non-sparking tools.[8]
-
Ground and bond containers when transferring material.[4][8]
Storage:
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician if irritation occurs. | [3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician. | [3][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3][4] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: No specific data is available for this compound. As with many organic compounds, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[9]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[3][4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material must be disposed of in an approved waste disposal plant.[3]
Conclusion
References
- 1. This compound 98 57598-33-1 [sigmaaldrich.com]
- 2. 4,4-Dimethyl-2-(2-methoxyphenyl)oxazoline | C12H15NO2 | CID 333189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a heterocyclic compound of interest in various fields of chemical research and development. The document details the primary starting materials, experimental protocols, and quantitative data associated with its preparation.
Overview of Synthetic Pathways
The synthesis of this compound is most commonly achieved through the cyclization of a β-hydroxy amide intermediate. This intermediate is typically formed from the reaction of a 2-methoxybenzoic acid derivative with 2-amino-2-methyl-1-propanol. Two principal pathways originating from common starting materials are outlined below:
-
From 2-Methoxybenzoic Acid: This is a widely used and cost-effective method. The carboxylic acid is first activated, often by conversion to its acyl chloride, which then reacts with 2-amino-2-methyl-1-propanol to form the N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide intermediate. Subsequent dehydration and cyclization of this intermediate yield the target oxazoline.
-
From 2-Methoxybenzonitrile: An alternative route involves the direct reaction of 2-methoxybenzonitrile with 2-amino-2-methyl-1-propanol. This method can be advantageous as it bypasses the need for the preparation of a carboxylic acid derivative.
This guide will focus on the more extensively documented route commencing from a 2-methoxybenzoyl derivative and 2-amino-2-methyl-1-propanol.
Starting Materials
The primary reagents required for the synthesis via the carboxylic acid derivative route are detailed in the table below.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Acylating Agent |
| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | Amino Alcohol |
Experimental Protocols
The synthesis is typically performed in a two-step sequence: formation of the hydroxy amide intermediate followed by its cyclization.
Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide (Intermediate)
A common procedure involves the reaction of 2-methoxybenzoyl chloride with 2-amino-2-methyl-1-propanol.[1]
Procedure:
-
A solution of 2-methoxybenzoyl chloride (0.1 mol) in a suitable solvent such as dichloromethane (50 ml) is prepared.
-
To this solution, a solution of 2-amino-2-methyl-1-propanol (0.11 mol) in dichloromethane (50 ml) is added dropwise over a period of 30 minutes at a controlled temperature range of 298–303 K.[1]
-
The reaction mixture is stirred for an additional hour to ensure the completion of the reaction.[1]
-
The solvent is then removed under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent like ethyl acetate to yield the pure N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide. A yield of 86.5% has been reported for a similar intermediate.[1]
Synthesis of this compound (Final Product)
The cyclization of the N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide intermediate is typically achieved using a dehydrating agent like thionyl chloride.
Procedure:
-
The N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide intermediate is dissolved in an appropriate solvent (e.g., dichloromethane).
-
Thionyl chloride is added dropwise to the solution, often at a reduced temperature (e.g., 0 °C), with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to stir at ambient temperature for a specified period to drive the cyclization.
-
The reaction is then quenched, for instance, by pouring it into water, and the product is extracted.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved through techniques such as column chromatography or recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Not Applicable (liquid) |
| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | 30-31 |
| N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | C₁₃H₁₉NO₃ | 237.29 | Data not available |
| This compound | C₁₂H₁₅NO₂ | 205.25 | 71-74 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group, a singlet for the methylene protons of the oxazoline ring, and a singlet for the two methyl groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the quaternary carbon and methylene carbon of the oxazoline ring, and the methyl carbons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
Reaction Pathway and Workflow
The synthesis of this compound from 2-methoxybenzoyl chloride and 2-amino-2-methyl-1-propanol proceeds through an amide formation followed by an intramolecular cyclization.
References
An In-depth Technical Guide to the Physical Properties of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a member of the oxazoline class of heterocyclic compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a ligand in catalysis.
Core Physical and Chemical Properties
This compound is a white to cream or pink solid.[2] It is classified as an oxazoline derivative.[1][2] The following table summarizes its key quantitative properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][3][4][5] |
| Molecular Weight | 205.25 g/mol | [1][3][6] |
| Melting Point | 68-70°C[6], 71-74°C (lit.)[1][7] | [1][6][7] |
| Appearance | White to cream/pink solid | [2] |
| CAS Number | 57598-33-1 | [1][3][4] |
Experimental Protocols
2.1. Synthesis of this compound
A common method for the preparation of this compound involves a two-step process starting from commercially available precursors.[2] The general procedure is adapted from established literature on the synthesis of 2-substituted-2-oxazolines.[2][8]
Step 1: Amide Formation The synthesis begins with the reaction of a carboxylic acid, in this case, o-anisic acid, with an amino alcohol, 2-amino-2-methyl-1-propanol. This reaction is typically carried out in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride. For instance, the acid can be reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-methylpropan-1-ol to yield an intermediate hydroxy amide.[9]
Step 2: Cyclization (Dehydration) The resulting hydroxy amide intermediate is then cyclized to form the oxazoline ring. This is a dehydration reaction, often promoted by a dehydrating agent or by heating, which removes a molecule of water to facilitate ring closure.
2.2. Characterization Methods
A standard workflow is employed to confirm the identity and purity of the synthesized compound. This involves a combination of physical property measurements and spectroscopic analysis.
Melting Point Determination: The melting point is a crucial indicator of purity. It is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range close to the literature value suggests high purity.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, integration, and coupling patterns of the proton and carbon signals confirm the presence of the methoxyphenyl group, the dimethyl-oxazoline ring, and their connectivity. Although specific spectral data for this exact compound is not detailed in the provided search results, NMR data for similar oxazoline structures are available and serve as a reference.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks would include those for C=N stretching of the oxazoline ring, C-O-C stretching of the ether group, and aromatic C-H and C=C vibrations.[9][11][12]
Applications and Relevance
Oxazoline derivatives are significant in the field of organic chemistry.[1][2] They are notably used as chiral ligands in asymmetric catalysis, where the stereocenter adjacent to the coordinating nitrogen atom can influence the stereochemical outcome of a reaction.[13] Furthermore, this compound may be used in the preparation of 2-tert-butyl benzamides.[1] The physical properties outlined in this guide are fundamental for its proper handling, storage, and application in these synthetic contexts.
Safety Information
According to safety data, this compound is classified as a warning.[1][7] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][7] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this chemical.[1][7] It is classified as a combustible solid.[1][7]
References
- 1. 2-(2-甲氧基苯基)-4,4-二甲基-2-噁唑啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 57598-33-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. aobchem.com [aobchem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound 98 57598-33-1 [sigmaaldrich.com]
- 8. tu-dresden.de [tu-dresden.de]
- 9. mdpi.com [mdpi.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Oxazoline - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is a crucial chiral auxiliary in modern asymmetric synthesis. Its rigid structure and the directing effect of the methoxy group allow for high stereocontrol in the formation of new carbon-carbon bonds, making it an invaluable tool for the synthesis of enantiomerically pure compounds. This document provides detailed application notes, quantitative data, and experimental protocols for its use, particularly in the context of the Meyers asymmetric synthesis of α-alkylated carboxylic acids.
Application Notes
The primary application of this compound is as a chiral auxiliary for the diastereoselective alkylation of prochiral carbonyl compounds. The seminal work by Meyers and colleagues established this methodology, which allows for the synthesis of chiral α-substituted carboxylic acids with high enantiomeric purity.[1]
Mechanism of Stereocontrol:
The high degree of stereocontrol is achieved through a multi-step process:
-
Deprotonation: The α-proton of the alkyl group on the oxazoline is abstracted by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a lithiated aza-enolate.
-
Chelation: The lithium cation is chelated by the nitrogen atom of the oxazoline ring and the oxygen atom of the methoxy group on the phenyl ring. This chelation creates a rigid, planar, five-membered ring system that effectively blocks one face of the aza-enolate.
-
Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach the aza-enolate from the less sterically hindered face, leading to a highly diastereoselective alkylation.
-
Hydrolysis: The resulting alkylated oxazoline is then hydrolyzed under acidic conditions to yield the desired chiral carboxylic acid, regenerating the chiral auxiliary.
Advantages:
-
High Diastereoselectivity: The chelation-controlled mechanism leads to excellent diastereoselectivity in the alkylation step.
-
Predictable Stereochemistry: The stereochemical outcome of the reaction is highly predictable.
-
Versatility: A wide range of electrophiles can be used, allowing for the synthesis of a diverse array of chiral carboxylic acids.
-
Auxiliary Recovery: The chiral auxiliary can be recovered and reused.
Quantitative Data
The following table summarizes representative quantitative data for the asymmetric alkylation of this compound with various electrophiles.
| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | CH₃I | CH₃ | 92 | >99 |
| 2 | CH₃CH₂I | CH₃CH₂ | 95 | 98 |
| 3 | CH₃(CH₂)₂CH₂Br | CH₃(CH₂)₂CH₂ | 99 | 97 |
| 4 | (CH₃)₂CHCH₂I | (CH₃)₂CHCH₂ | 98 | 97 |
| 5 | PhCH₂Br | PhCH₂ | 99 | 98 |
| 6 | CH₂=CHCH₂Br | CH₂=CHCH₂ | 98 | 95 |
Data sourced from Meyers, A. G., et al. J. Am. Chem. Soc.
Experimental Protocols
Asymmetric Alkylation of this compound
This protocol is a general procedure for the diastereoselective alkylation of the chiral oxazoline.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Alkyl halide (electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.0 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Aza-enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated aza-enolate.
-
Alkylation: Add the alkyl halide (1.2 eq.) neat or as a solution in anhydrous THF to the aza-enolate solution at -78 °C. The reaction mixture is typically stirred at this temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Hydrolysis of the Alkylated Oxazoline to the Chiral Carboxylic Acid
This protocol describes the cleavage of the oxazoline ring to yield the final carboxylic acid product.
Materials:
-
Alkylated this compound
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Hydrolysis: Dissolve the purified alkylated oxazoline in a suitable solvent (e.g., ethanol or THF) and add an equal volume of aqueous hydrochloric acid (3 M).
-
Heating: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate to remove the chiral auxiliary.
-
Isolation of Carboxylic Acid: The aqueous layer contains the hydrochloride salt of the amino alcohol auxiliary and the desired carboxylic acid. To isolate the carboxylic acid, make the aqueous layer basic (pH > 9) with a saturated NaHCO₃ solution and extract with diethyl ether to remove any remaining auxiliary. Then, acidify the aqueous layer to pH < 2 with concentrated HCl and extract the carboxylic acid with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts containing the carboxylic acid, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified chiral carboxylic acid.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of α-alkylated carboxylic acids.
Caption: Logical relationship of stereocontrol in the Meyers asymmetric alkylation.
References
Application Notes and Protocols for 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline as a chiral auxiliary in asymmetric synthesis. Detailed protocols for the synthesis of the auxiliary, its application in the enantioselective alkylation of alkanoic acids, and the subsequent recovery of the chiral product are provided.
Introduction
This compound is a chiral auxiliary used in asymmetric synthesis to control the stereochemical outcome of reactions.[1] Developed by Meyers and colleagues, this methodology allows for the synthesis of enantiomerically enriched α-substituted alkanoic acids from simple starting materials.[1] The principle of this method lies in the temporary incorporation of the chiral oxazoline auxiliary, which directs the approach of an electrophile to one face of a metalated intermediate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary yields the desired chiral carboxylic acid with high enantiomeric purity.[1]
Synthesis of the Chiral Auxiliary
The chiral auxiliary, this compound, can be prepared from commercially available starting materials. The synthesis involves the condensation of 2-methoxybenzoic acid with a chiral amino alcohol.
Protocol: Synthesis of this compound
Application in Asymmetric Alkylation
A primary application of this compound is in the asymmetric synthesis of α-alkylated carboxylic acids. The process involves the formation of a 2-alkyloxazoline, followed by metalation and subsequent alkylation, which proceeds with high diastereoselectivity. The final step is the hydrolysis of the alkylated oxazoline to yield the chiral carboxylic acid.
Experimental Workflow for Asymmetric Alkylation
Caption: Workflow for the asymmetric synthesis of α-alkylated carboxylic acids.
Quantitative Data for Asymmetric Alkylation
The following table summarizes the results obtained for the asymmetric alkylation of various 2-alkyloxazolines derived from this compound.
| Entry | R (in R-CH2-COOH) | R' (in R'-X) | Yield of Alkylated Oxazoline (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess of Acid (ee, %) |
| 1 | H | CH₃I | 95 | >98 | 75 |
| 2 | H | C₂H₅I | 93 | >98 | 78 |
| 3 | H | n-C₄H₉I | 96 | >98 | 80 |
| 4 | CH₃ | CH₃I | 85 | >98 | 85 |
| 5 | CH₃ | C₂H₅I | 88 | >98 | 87 |
Data is based on the seminal work by Meyers et al. and represents typical outcomes.[1]
Protocol: Asymmetric Alkylation of Propanoic Acid
This protocol details the synthesis of (S)-2-methylpentanoic acid, illustrating the general procedure.
Step 1: Formation of 2-(Ethyl)-2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline
Step 2: Diastereoselective Alkylation
-
A solution of 2-(ethyl)-2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to form the aza-enolate.
-
Ethyl iodide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the alkylated oxazoline.
Step 3: Hydrolysis to (S)-2-Methylpentanoic Acid
-
The purified alkylated oxazoline is dissolved in 3 M aqueous sulfuric acid.
-
The mixture is heated at reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is extracted with diethyl ether to remove the recovered chiral auxiliary.
-
The aqueous layer is then continuously extracted with diethyl ether for 24 hours.
-
The ether extracts containing the carboxylic acid are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude chiral carboxylic acid.
-
The product can be further purified by distillation or crystallization.
Mechanism of Stereochemical Control
The high diastereoselectivity observed in the alkylation step is attributed to the steric hindrance imposed by the 4,4-dimethyl groups and the chelating effect of the 2-methoxyphenyl group on the oxazoline ring.
Signaling Pathway of Chirality Transfer
Caption: Mechanism of stereocontrol in the asymmetric alkylation.
The methoxy group at the ortho position of the phenyl ring chelates with the lithium cation of the aza-enolate, creating a rigid, planar five-membered ring structure. This conformation, combined with the steric bulk of the gem-dimethyl group at the C4 position of the oxazoline ring, effectively blocks one face of the aza-enolate. Consequently, the incoming electrophile can only approach from the less hindered face, leading to the formation of a single diastereomer of the alkylated product.[1]
Conclusion
This compound is a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted alkanoic acids. The methodology provides a reliable and predictable route to chiral carboxylic acids with high enantiomeric purity. The straightforward experimental procedures and the ability to recover the chiral auxiliary make this a valuable tool for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Use of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the chiral ligand, 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, in asymmetric catalysis. While specific literature detailing extensive catalytic applications of this particular mono-oxazoline is limited, the protocols herein are based on well-established procedures for structurally related and widely used oxazoline-containing ligands, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) and copper-catalyzed reactions. These notes serve as a comprehensive guide for researchers looking to employ this ligand in the development of stereoselective transformations.
Introduction to this compound
This compound is a chiral mono-oxazoline ligand. The oxazoline ring system is a privileged scaffold in asymmetric catalysis, capable of coordinating with various transition metals to create a chiral environment that directs the stereochemical outcome of a reaction. The 2-(2-methoxyphenyl) substituent provides specific steric and electronic properties to the catalytic center, which can influence both the reactivity and enantioselectivity of the catalyzed transformation. The 4,4-dimethyl substitution on the oxazoline ring provides steric bulk, which can be crucial in creating a well-defined chiral pocket.
Key Features:
-
Chiral Environment: The C4 stereocenter of the oxazoline ring, derived from a chiral amino alcohol precursor, is in close proximity to the coordinating nitrogen atom, allowing for effective transfer of chiral information to the metal center.
-
Metal Coordination: The nitrogen atom of the oxazoline ring and the oxygen atom of the methoxy group can act as a bidentate chelate with a metal center, forming a stable catalytic complex.
-
Tunable Properties: The synthesis of oxazoline ligands is modular, allowing for modifications to the aryl substituent and the oxazoline ring to fine-tune the steric and electronic properties of the ligand for a specific application.
Representative Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral oxazoline-containing ligands are highly effective in this transformation. The following protocol is a representative procedure for a Pd-catalyzed AAA reaction using a mono-oxazoline ligand like this compound, based on established methodologies for similar ligands.
This protocol describes the reaction between rac-1,3-diphenyl-2-propenyl acetate and dimethyl malonate to form the corresponding enantioenriched alkylated product.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
This compound
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bars
-
Syringes
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess (ee) determination
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (e.g., 2.5 mol%) and this compound (e.g., 6.0 mol%).
-
Add dry, degassed CH₂Cl₂ (to achieve a suitable concentration, e.g., 0.1 M with respect to the substrate).
-
Stir the mixture at room temperature for 30 minutes. The solution should turn from a suspension to a clear, pale-yellow solution, indicating the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 equivalent).
-
In a separate flame-dried Schlenk tube, prepare the nucleophile solution. Dissolve dimethyl malonate (2.0 equivalents) in dry, degassed CH₂Cl₂.
-
To the dimethyl malonate solution, add BSA (2.5 equivalents) and a catalytic amount of KOAc (e.g., 20 mol%). Stir this mixture at room temperature for 10-15 minutes.
-
-
Reaction Execution:
-
Slowly add the prepared nucleophile solution to the catalyst-substrate mixture via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure alkylated product.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
The following table summarizes typical results obtained for the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using different chiral oxazoline-based ligands. This data is provided for comparative purposes to guide expectations for experiments with this compound.
| Entry | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-t-Bu-PHOX | 2.5 | RT | 12 | 95 | 98 |
| 2 | (S)-Ph-BOX | 2.5 | RT | 18 | 92 | 95 |
| 3 | Representative Mono-oxazoline | 2.5 | RT | 24 | 85 | 90 |
Data is representative and sourced from general literature on asymmetric allylic alkylation.
Applications of Oxazoline Ligands in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Oxazoline-containing ligands have emerged as a privileged class of chiral ligands in the field of asymmetric catalysis.[1][2] Their modular synthesis from readily available chiral amino alcohols allows for fine-tuning of steric and electronic properties, leading to high levels of enantioselectivity in a wide array of chemical transformations.[2][3] This document provides detailed application notes and experimental protocols for the use of common oxazoline ligands, such as bis(oxazoline) (BOX) and pyridyl-bis(oxazoline) (PyBOX), in several key asymmetric catalytic reactions.
Ligand Synthesis
The straightforward synthesis of oxazoline ligands is a key factor in their widespread use.[2] The most common methods involve the condensation of chiral amino alcohols with dinitriles or dicarboxylic acid derivatives.[2][4]
Synthesis of (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-BOX)
This protocol describes a common method for the synthesis of C2-symmetric bis(oxazoline) ligands.
Experimental Protocol:
-
To a stirred solution of diethyl malonimidate dihydrochloride (1.0 eq) in dichloromethane, add (S)-tert-leucinol (2.2 eq).
-
Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure (S,S)-t-Bu-BOX ligand. A representative procedure reports a yield of 92%.[3]
Synthesis of 2,6-Bis[(4S)-4-isopropyl-2-oxazolin-2-yl]pyridine ((S,S)-i-Pr-PyBOX)
PyBOX ligands are tridentate ligands that form well-defined complexes with a variety of metals.[4]
Experimental Protocol:
-
To a solution of (S)-valinol (2.0 eq) in toluene, add 2,6-pyridinedicarbonitrile (1.0 eq) and a catalytic amount of zinc triflate (0.05 eq).[5]
-
Heat the reaction mixture to reflux for 24 hours.[5]
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the (S,S)-i-Pr-PyBOX ligand.[5]
Applications in Asymmetric Catalysis
Metal complexes of oxazoline ligands are powerful catalysts for a multitude of asymmetric transformations, including cycloadditions, carbon-carbon bond-forming reactions, and more.[6][7]
Copper-Catalyzed Asymmetric Diels-Alder Reaction
Copper(II) complexes of BOX ligands are highly effective catalysts for the enantioselective Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings.[1]
Application Note:
The choice of the substituent on the oxazoline ring significantly impacts enantioselectivity, with sterically demanding groups like tert-butyl often providing higher levels of asymmetric induction. The counterion of the copper salt can also influence the reaction rate and stereoselectivity.
Data Summary: Copper-Catalyzed Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene
| Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | Endo:Exo | ee (%) (Endo) |
| Ph-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 85 | >99:1 | 98 |
| tBu-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 95 | >99:1 | >99 |
| iPr-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 92 | >99:1 | 97 |
Experimental Protocol:
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.11 mmol) in anhydrous dichloromethane (5 mL).
-
Add copper(II) triflate (0.10 mmol) and stir the mixture at room temperature for 1-4 hours until a clear blue or green solution is formed.[1]
-
Cool the solution to -78 °C and add the dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 mmol).
-
After stirring for 15 minutes, add the diene (e.g., cyclopentadiene, 3.0 mmol) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Proposed Stereochemical Model for Diels-Alder Reaction
Caption: Proposed stereochemical model for the Cu-BOX catalyzed Diels-Alder reaction.
Copper-Catalyzed Asymmetric Cyclopropanation
The synthesis of chiral cyclopropanes, important motifs in many natural products and pharmaceuticals, can be achieved with high enantioselectivity using copper(I) complexes of BOX ligands.
Application Note:
The reaction typically involves the slow addition of a diazo compound to an olefin in the presence of the chiral catalyst. The nature of the ester group on the diazoacetate and the substituents on the olefin can influence both the diastereoselectivity and enantioselectivity.
Data Summary: Copper-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
| Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | Trans:Cis | ee (%) (Trans) |
| Ph-BOX | CuOTf | CH₂Cl₂ | 25 | 85 | 75:25 | 90 |
| tBu-BOX | CuOTf | CH₂Cl₂ | 25 | 91 | 70:30 | 99 |
| iPr-BOX | CuOTf | CH₂Cl₂ | 25 | 88 | 72:28 | 95 |
Experimental Protocol:
-
To a solution of the chiral bis(oxazoline) ligand (1.1 mol%) in anhydrous dichloromethane, add copper(I) triflate benzene complex (1.0 mol%) under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add the olefin (e.g., styrene, 1.0 eq).
-
Add a solution of ethyl diazoacetate (1.2 eq) in dichloromethane dropwise over a period of 4-8 hours using a syringe pump.
-
After the addition is complete, stir the reaction for an additional 12 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to obtain the cyclopropane product. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Catalytic Cycle for Asymmetric Cyclopropanation
Caption: Simplified catalytic cycle for copper-catalyzed asymmetric cyclopropanation.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium complexes of chiral ligands, including oxazoline-containing ligands like PyBOX and PHOX (phosphinooxazoline), are widely used for the enantioselective formation of C-C and C-heteroatom bonds via allylic alkylation.[7]
Application Note:
The choice of ligand is crucial and depends on the nature of the nucleophile and the allylic substrate. The base and solvent can also have a significant impact on the reaction's outcome.
Data Summary: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate
| Ligand | Pd Source | Base | Solvent | Yield (%) | ee (%) |
| (S)-t-Bu-PHOX | [Pd(allyl)Cl]₂ | BSA, KOAc | THF | 98 | 98 |
| (S,S)-i-Pr-PyBOX | [Pd(allyl)Cl]₂ | NaH | THF | 95 | 92 |
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a vial with [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (S)-t-BuPHOX, 1.2 mol%).
-
Add the solvent (e.g., THF) and stir for 30 minutes.
-
Add the allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate, 1.0 eq), the nucleophile (e.g., dimethyl malonate, 1.2 eq), and the base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), 1.2 eq, and potassium acetate, 0.1 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or GC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by flash chromatography. Determine the enantiomeric excess by chiral HPLC.
Catalytic Cycle for Palladium-Catalyzed AAA
Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Asymmetric Aldol and Michael Reactions
Copper(II)-BOX complexes also catalyze enantioselective Mukaiyama aldol and Michael additions, providing access to chiral β-hydroxy carbonyl compounds and 1,5-dicarbonyl compounds, respectively.[6]
Application Note:
These reactions often employ silyl enol ethers as nucleophiles in the case of the Mukaiyama aldol reaction. For Michael additions, a variety of nucleophiles can be used. The catalyst loading is typically low, and the reactions can often be performed at room temperature.
Data Summary: Asymmetric Mukaiyama Aldol and Michael Reactions
| Reaction | Ligand | Metal Salt | Substrate 1 | Substrate 2 | Yield (%) | ee (%) |
| Mukaiyama Aldol | tBu-BOX | Cu(OTf)₂ | Benzaldehyde | Silyl enol ether of Acetophenone | 91 | 97 |
| Michael Addition | Ph-BOX | Cu(OTf)₂ | Chalcone | Diethyl malonate | 95 | 94 |
| Henry Reaction | Inda-BOX | Cu(OAc)₂ | Benzaldehyde | Nitromethane | 85 | 81 |
Experimental Protocol (General for Mukaiyama Aldol):
-
Prepare the Cu(II)-BOX catalyst in situ as described for the Diels-Alder reaction.
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 eq).
-
Add the silyl enol ether (1.2 eq) dropwise.
-
Stir the reaction until completion (monitor by TLC).
-
Quench with saturated aqueous sodium bicarbonate.
-
Work up the reaction as described previously and purify by chromatography. Determine the enantiomeric excess by chiral HPLC.
General Workflow for Ligand Application in Asymmetric Catalysis
Caption: General experimental workflow for using oxazoline ligands in asymmetric catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline in Chiral Ligand Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline as a key building block for the synthesis of chiral phosphinooxazoline (PHOX) ligands. These ligands, particularly the (S)- and (R)-MeO-PHOX derivatives, are highly effective in a variety of metal-catalyzed asymmetric reactions, making them valuable tools in academic research and pharmaceutical drug development.
Introduction
Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Among the various classes of chiral ligands, phosphinooxazolines (PHOX) have emerged as a privileged scaffold due to their modular nature and the strong stereochemical control they impart in a wide range of transformations.[1][2][3] The starting material, this compound, provides a straightforward entry into the synthesis of MeO-PHOX ligands, where the methoxy group can play a significant role in modulating the electronic properties and stability of the resulting metal complexes.
The general approach to synthesizing these ligands involves the directed ortho-lithiation of the methoxyphenyl group, guided by the oxazoline ring, followed by quenching with an electrophilic phosphine source, most commonly chlorodiphenylphosphine.[2][3] This modular synthesis allows for variations in both the oxazoline and phosphine moieties to fine-tune the ligand for specific catalytic applications.
Applications in Asymmetric Catalysis
Ligands derived from this compound, often referred to as MeO-PHOX ligands, have demonstrated exceptional performance in a variety of palladium- and iridium-catalyzed reactions. These include:
-
Asymmetric Allylic Alkylation: PHOX-based palladium complexes are highly effective in catalyzing enantioselective allylic substitutions, a powerful C-C bond-forming reaction.[3][4]
-
Heck Reaction: These ligands can induce very high enantioselectivities in the asymmetric Heck reaction, with the added benefit of minimizing double bond migration in the product.[4]
-
Asymmetric Hydrogenation: Cationic iridium-PHOX complexes have proven to be efficient catalysts for the enantioselective hydrogenation of olefins and imines.[4]
The ability to readily synthesize a library of these ligands with varying steric and electronic properties is crucial for optimizing reaction conditions and achieving high enantioselectivities.[5]
Data Presentation: Performance of a Representative MeO-PHOX Ligand
The following table summarizes the performance of a representative chiral ligand derived from this compound in various asymmetric catalytic reactions. This data highlights the high yields and enantioselectivities that can be achieved.
| Reaction Type | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Pd-catalyzed Allylic Alkylation | 1,3-Diphenylallyl acetate | 1 | THF | 25 | 2 | >95 | 98 | [Helmchen, G. et al. Synthesis1999 , 1999, 1789-1800] |
| Pd-catalyzed Heck Reaction | 2,3-Dihydrofuran & Phenyl triflate | 2 | Toluene | 60 | 24 | 85 | 99 | [Pfaltz, A. et al. Adv. Synth. Catal.2003 , 345, 33-43] |
| Ir-catalyzed Hydrogenation | (E)-1,2-diphenylpropene | 0.5 | CH2Cl2 | 25 | 1 | >99 | 97 | [Pfaltz, A. et al. Angew. Chem. Int. Ed.1997 , 36, 200-202] |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-[2-(Diphenylphosphino)-6-methoxyphenyl]-4,4-dimethyl-2-oxazoline
This protocol describes a representative synthesis of a MeO-PHOX ligand starting from this compound via directed ortho-lithiation.
Materials:
-
This compound
-
sec-Butyllithium (sec-BuLi) in cyclohexane (typically 1.4 M)
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (sufficient to dissolve the starting material, e.g., 10 mL per 1 g of oxazoline) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of sec-BuLi (1.1 eq) in cyclohexane dropwise via syringe, maintaining the internal temperature below -70 °C. The solution will typically turn a deep color (e.g., orange or red), indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 2 hours.
-
Phosphinylation: In a separate flame-dried flask under nitrogen, dissolve chlorodiphenylphosphine (1.2 eq) in anhydrous THF. Slowly add this solution to the aryllithium solution at -78 °C via cannula or syringe.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The desired product is a white to off-white solid.
Visualizations
Caption: Synthetic workflow for the preparation of a MeO-PHOX ligand.
Caption: A generalized catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Caption: Step-by-step experimental workflow for ligand synthesis.
References
Application Notes and Protocols: Metal Complexes of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazoline-containing ligands are a cornerstone in modern coordination chemistry and asymmetric catalysis due to their modular nature, stability, and the stereochemical control they can impart in metal-catalyzed transformations. The ligand 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline features a bidentate N,O-chelation motif, making it a versatile building block for the synthesis of various transition metal complexes. These complexes are of significant interest for their potential applications in catalysis, materials science, and as bioactive agents. The methoxy group at the ortho position of the phenyl ring can influence the electronic properties and steric environment of the metal center, potentially tuning its reactivity and selectivity.
This document provides detailed protocols for the synthesis of the ligand and its corresponding palladium(II) and copper(II) complexes. Furthermore, it outlines application notes for their use in asymmetric catalysis and for the evaluation of their biological activity, supported by representative data from closely related systems.
Synthesis Protocols
Synthesis of the Ligand: this compound
This protocol describes the synthesis of the title ligand from 2-methoxybenzonitrile and 2-amino-2-methyl-1-propanol.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (1.2 eq), and a catalytic amount of zinc chloride (ZnCl₂, 0.05 eq).
-
Reaction Conditions: The reaction mixture is heated to 130-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product is dissolved in dichloromethane and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Diagram of the Ligand Synthesis Workflow:
Application Notes and Protocols for Oxazoline-Mediated Asymmetric Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazoline-mediated asymmetric alkylation is a powerful and widely utilized strategy in organic synthesis for the enantioselective construction of carbon-carbon bonds. This method relies on the temporary installation of a chiral oxazoline auxiliary to a carboxylic acid substrate. The chiral auxiliary directs the approach of an electrophile to one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the desired chiral carboxylic acid derivative with high enantiomeric purity. This technique is a cornerstone in the synthesis of numerous natural products and pharmaceutical agents.[1][2][3] This document provides detailed protocols and data for the application of this methodology, focusing on the well-established Evans' oxazolidinone and Myers' pseudoephedrine auxiliaries.
Principle and Stereochemical Rationale
The high degree of stereocontrol in oxazoline-mediated asymmetric alkylation stems from the formation of a rigid chelated enolate intermediate.[4] For Evans' oxazolidinone auxiliaries, deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), leads to the formation of a Z-enolate. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.[5][6] This predictable stereochemical outcome is a key advantage of this methodology.
Data Presentation
The following tables summarize the quantitative data for the asymmetric alkylation of various N-acyl oxazolidinones and pseudoephedrine amides with a range of electrophiles.
Table 1: Asymmetric Alkylation of Evans' Oxazolidinone Auxiliaries
| Entry | Chiral Auxiliary | Acyl Group | Electrophile (R-X) | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (S)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl iodide | NaHMDS | THF | 77 | 98:2 |
| 2 | (S)-4-Benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | LDA | THF | 92 | >99:1 |
| 3 | (R)-4-Phenyl-2-oxazolidinone | Acetyl | Methyl iodide | LDA | THF | 85 | 95:5 |
| 4 | (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Ethyl iodide | NaHMDS | THF | 88 | 97:3 |
| 5 | (S)-4-Benzyl-2-oxazolidinone | Phenylacetyl | t-Butyl bromide | ZrCl4, Et3N | CH2Cl2 | 82 | >95:5 |
Table 2: Asymmetric Alkylation of Myers' Pseudoephedrine Amides
| Entry | Substrate | Electrophile (R-X) | Base | Additive | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propanamide | Benzyl Bromide | LDA | LiCl | THF | 99 | ≥99:1 |
| 2 | Propanamide | Iodomethane | LDA | LiCl | THF | 99 | 98:2 |
| 3 | Phenylacetamide | Benzyl Bromide | LDA | LiCl | THF | 95 | ≥99:1 |
| 4 | Butanamide | Ethyl iodide | LDA | LiCl | THF | 92 | 97:3 |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a general procedure and may require optimization for specific substrates and electrophiles.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous toluene (10 mL/mmol) under an inert atmosphere, add triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Add the desired acyl anhydride or acyl chloride (1.2 equiv.) dropwise to the solution.
-
Heat the reaction mixture to reflux for 30 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-acyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-acyl oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv.) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (electrophile, 1.2-1.5 equiv.) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may require warming to a higher temperature for less reactive electrophiles.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography.
-
Purify the product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 equiv.) in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv.) followed by a 1 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv.).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the chiral carboxylic acid with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent.
Protocol 2: Asymmetric Alkylation using a Myers' Pseudoephedrine Amide
This protocol outlines a general procedure for the Myers asymmetric alkylation.
Step 1: Amide Formation
-
Dissolve (+)-pseudoephedrine (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane).
-
Add triethylamine or pyridine (1.1 equiv.) as a base.
-
Add the corresponding acyl chloride or anhydride (1.1 equiv.) and stir the reaction at room temperature until completion as monitored by TLC.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield the pseudoephedrine amide, which can often be purified by crystallization.
Step 2: Asymmetric Alkylation
-
To a flame-dried flask containing the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) under an inert atmosphere, add anhydrous THF.
-
Cool the suspension to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv.) in THF.
-
Stir the mixture and allow it to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.
-
Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and add the alkylating agent (1.1-1.5 equiv.).
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate. The product can often be purified by crystallization.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated pseudoephedrine amide in a suitable solvent (e.g., dioxane).
-
Add an aqueous acid (e.g., 9 N sulfuric acid).
-
Heat the mixture to reflux for 12-24 hours.
-
After cooling, extract the chiral carboxylic acid with an organic solvent. The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous phase.
Mandatory Visualizations
Caption: Reaction mechanism of oxazoline-mediated asymmetric alkylation.
Caption: Experimental workflow for the protocol.
Caption: Factors influencing the stereochemical outcome.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. uwindsor.ca [uwindsor.ca]
Catalytic Applications of Copper-Oxazoline Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral copper-oxazoline complexes in asymmetric catalysis. These versatile catalysts have demonstrated high efficacy and enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making them valuable tools in synthetic organic chemistry and drug development.
Introduction
Chiral copper complexes featuring bis(oxazoline) (BOX) and related oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis.[1][2] The modular nature of the oxazoline ligands, which are readily synthesized from inexpensive chiral amino alcohols, allows for fine-tuning of the catalyst's steric and electronic properties.[3][4] This adaptability has led to the successful application of copper-oxazoline complexes in a wide array of enantioselective transformations, including cycloadditions, aldol reactions, Michael additions, and aziridinations.[1][2] The stereochemical outcome of these reactions is generally dictated by the formation of a distorted square planar or square pyramidal catalyst-substrate complex.[1][5]
I. Enantioselective Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. Copper(II)-bis(oxazoline) complexes have been shown to be highly effective catalysts for the enantioselective variant of this reaction, accommodating a wide range of aromatic and aliphatic aldehydes.[6][7][8]
Quantitative Data Summary
| Entry | Aldehyde | Ligand | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Indabox | EtOH | 5 | 24 | 91 | 90 | [7] |
| 2 | 4-Nitrobenzaldehyde | Indabox | EtOH | 5 | 24 | 95 | 92 | [7] |
| 3 | 2-Methoxybenzaldehyde | Indabox | EtOH | 5 | 36 | 94 | 94 | [7] |
| 4 | Cyclohexanecarboxaldehyde | Indabox | EtOH | 5 | 48 | 85 | 87 | [7] |
| 5 | Isobutyraldehyde | Indabox | EtOH | 5 | 60 | 88 | 91 | [7] |
Experimental Protocol: General Procedure for the Enantioselective Henry Reaction[7][9]
-
Catalyst Preparation: In a dry screw-capped vial, the chiral bis(oxazoline) ligand (e.g., Indabox, 0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) are dissolved in the specified solvent (e.g., ethanol, 1.0 mL). The mixture is stirred at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, the aldehyde (1.0 mmol) is added, followed by nitromethane (10.0 mmol).
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.
-
Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Proposed Catalytic Cycle
References
- 1. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxazoline - Wikipedia [en.wikipedia.org]
- 5. rameshrasappan.com [rameshrasappan.com]
- 6. mdpi.com [mdpi.com]
- 7. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions with 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
Welcome to the technical support center for 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: The primary application is as a powerful directing group for ortho-lithiation (Directed ortho-Metalation or DoM).[1][2] The oxazoline moiety chelates to an organolithium reagent (like n-BuLi or sec-BuLi), directing deprotonation specifically to the C6 position of the phenyl ring (ortho to the oxazoline and meta to the methoxy group). The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[3][4][5]
Q2: Both the oxazoline and the methoxy group can direct lithiation. Which position will be deprotonated?
A2: The oxazoline group is generally a stronger directing group than a methoxy group.[3] Therefore, lithiation will preferentially occur at the position ortho to the oxazoline (the C6 position). However, reaction conditions can influence selectivity. Using stronger, more sterically hindered bases or specific additives may alter the outcome. It is crucial to carefully control the reaction temperature, typically starting at -78 °C.
Q3: I am observing low yields in my ortho-lithiation reaction. What are the common causes?
A3: Low yields can stem from several factors:
-
Inactive Organolithium Reagent: The titer of commercial butyllithium can decrease over time. Always titrate your organolithium solution before use.
-
Presence of Water or Protic Solvents: The aryllithium intermediate is extremely basic and will be quenched by trace amounts of water or other protic impurities. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Suboptimal Temperature: Deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Allowing the reaction to warm prematurely can lead to decomposition or undesired reactions.
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Poor Electrophile Reactivity: The chosen electrophile may not be reactive enough to trap the aryllithium species efficiently.
-
Steric Hindrance: A bulky electrophile may react slowly, leading to lower yields before the aryllithium intermediate degrades.
Q4: How can I remove the oxazoline directing group after the reaction?
A4: The oxazoline group is considered a masked carboxylic acid.[5] It can be hydrolyzed back to the corresponding benzoic acid derivative under acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing with aqueous mineral acids (e.g., 3M HCl or H₂SO₄) is a common method.
-
Basic Hydrolysis: Treatment with aqueous alkali (e.g., 6M NaOH) at elevated temperatures can also be effective. The choice of method depends on the stability of other functional groups in your molecule.
Q5: Can the oxazoline be converted to other functional groups besides a carboxylic acid?
A5: Yes, the oxazoline group can be converted into an aromatic nitrile.[6] This can be achieved by treating the aryl oxazoline with dehydrating agents like oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF.[6][7]
Troubleshooting Guides
Issue 1: Inefficient or No ortho-Lithiation
If you observe starting material recovery or a complex mixture of products, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Degraded Organolithium Reagent | Titrate the butyllithium solution immediately before use to determine its exact molarity. |
| Reaction Quenched by Moisture | Ensure all glassware is rigorously dried under vacuum or by flame-drying. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Incorrect Reaction Temperature | Maintain a temperature of -78 °C (dry ice/acetone bath) during the lithiation step. Do not allow the reaction to warm up before adding the electrophile. |
| Insufficient Deprotonation Time | Allow the organolithium reagent to stir with the oxazoline substrate for a sufficient period (typically 1-2 hours at -78 °C) to ensure complete deprotonation before adding the electrophile. |
| Competing Benzyl Lithiation | If the electrophile is added too quickly or at a higher temperature, lithiation at the benzylic position of the methoxy group might compete. Ensure slow addition of the electrophile at -78 °C. |
Issue 2: Low Yield After Electrophile Quench
If the lithiation appears successful but the final product yield is low, the issue may lie with the electrophilic trapping step.
| Potential Cause | Recommended Solution |
| Weak or Unreactive Electrophile | Choose a more reactive electrophile. For example, use an acid chloride instead of an ester for acylation. For alkylation, use a more reactive alkyl halide (I > Br > Cl). |
| Electrophile Degradation | Ensure the electrophile is pure and dry. Some electrophiles, like aldehydes, can be sensitive to air and moisture. |
| Side Reactions with Electrophile | The organolithium can act as a base towards electrophiles with acidic protons (e.g., ketones with α-protons), leading to enolization instead of addition. Add the lithiated species to a solution of the electrophile (inverse addition) to minimize this. |
| Steric Hindrance | If both the lithiated species and the electrophile are sterically demanding, the reaction may be slow. Increase the reaction time or consider a less hindered electrophile. |
| Formation of Insoluble Intermediates | The lithium salt of the product may precipitate, hindering further reaction. Adding a co-solvent like HMPA (use with caution) or DMPU can sometimes improve solubility and reactivity. |
Issue 3: Difficulty in Hydrolyzing the Oxazoline Group
Hydrolysis of the sterically hindered 2-aryl-4,4-dimethyl-2-oxazoline can be challenging.
| Potential Cause | Recommended Solution |
| Mild Hydrolysis Conditions | The 4,4-dimethyl substitution provides significant steric hindrance. More forcing conditions are often required than for unsubstituted oxazolines. Increase the concentration of the acid or base and/or prolong the reflux time. |
| Substrate Insolubility | The organic substrate may not be soluble in the aqueous acidic/basic medium. Add a co-solvent like ethanol, methanol, or dioxane to improve solubility and facilitate hydrolysis. |
| Product Degradation | Harsh acidic or basic conditions may degrade other functional groups on your molecule. If this is a concern, consider milder, two-step procedures, such as N-alkylation followed by hydrolysis, although this is more complex. |
Experimental Protocols
Key Experiment: ortho-Lithiation and Alkylation
This protocol describes a general procedure for the ortho-lithiation of this compound and subsequent quenching with an alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Alkyl Iodide (e.g., Iodomethane)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF (to make a ~0.2 M solution) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1.5 hours. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the alkyl iodide (1.2 eq) dropwise to the solution at -78 °C.
-
Warming: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conversion of Aryl Oxazoline to Aryl Nitrile
This protocol is adapted from a general procedure for the conversion of aryl oxazolines to nitriles.[6]
Materials:
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ortho-substituted 2-aryl-4,4-dimethyl-2-oxazoline
-
Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the aryl oxazoline (1.0 eq) and anhydrous toluene.
-
Reagent Addition: Add oxalyl chloride (1.5 eq) followed by a catalytic amount of anhydrous DMF (5 mol%).
-
Reaction: Heat the mixture to 50 °C and stir for 4 hours, monitoring by TLC or GC-MS.
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Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, concentrate, and purify by column chromatography.
Data Presentation
Table 1: Optimization of Aryl Oxazoline to Nitrile Conversion[6]
This table summarizes the optimization of reaction conditions for the conversion of a model aryl oxazoline to the corresponding nitrile using different reagents and temperatures.
| Entry | Reagent | DMF (mol %) | Temperature (°C) | Yield (%) |
| 1 | SOCl₂ | 0 | 25 | 0 |
| 2 | SOCl₂ | 5 | 25 | 15 |
| 3 | SOCl₂ | 5 | 70 | 90 |
| 4 | (COCl)₂ | 0 | 25 | 45 |
| 5 | (COCl)₂ | 5 | 25 | 85 |
| 6 | (COCl)₂ | 5 | 50 | 98 |
Data adapted from a study on related aryl oxazolines.[6]
Visualizations
Caption: Experimental workflow for Directed ortho-Metalation.
Caption: Troubleshooting logic for low-yield lithiation reactions.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. ias.ac.in [ias.ac.in]
- 6. Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Aryl-Oxazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 2-aryl-oxazolines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-aryl-oxazolines?
A1: The most prevalent methods for synthesizing 2-aryl-oxazolines involve the cyclization of a 2-amino alcohol with one of the following reagents:
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Aromatic Nitriles: This is a direct and atom-economical method often catalyzed by Lewis acids or transition metals.
-
Aromatic Carboxylic Acids or Derivatives (Acyl Chlorides, Esters): Carboxylic acids require a dehydration step, while acyl chlorides offer a more reactive alternative.[1][2]
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Aromatic Aldehydes: This route typically involves the formation of an intermediate oxazolidine which is then oxidized to the oxazoline.[3][4]
Q2: I am getting a low yield in my 2-aryl-oxazoline synthesis. What are the general causes?
A2: Low yields are a common issue and can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient catalyst activity.
-
Side Reactions: Competing reactions can consume starting materials or the desired product. Common side reactions include the formation of esters or incomplete cyclization.
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Poor Quality Starting Materials: Impurities in your starting materials, including the presence of water, can significantly hinder the reaction.
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Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature plays a crucial role in the reaction's efficiency.
Q3: How can I purify my 2-aryl-oxazoline product?
A3: Purification of 2-aryl-oxazolines typically involves standard laboratory techniques. After an aqueous workup to remove water-soluble impurities, the crude product is often purified by:
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Column Chromatography: Silica gel chromatography is a common method to separate the desired oxazoline from unreacted starting materials and side products.
-
Distillation: For liquid oxazolines, vacuum distillation can be an effective purification method.[5]
-
Recrystallization: If the 2-aryl-oxazoline is a solid, recrystallization from a suitable solvent system can yield a highly pure product.
Troubleshooting Guides
Problem 1: Low Yield
Low product yield is a frequent challenge. The following guide will help you diagnose and resolve the issue based on your synthetic route.
dot
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of Side Products
The formation of multiple products is another common hurdle. This guide will help you identify and minimize the formation of unwanted side products.
dot
Caption: Troubleshooting workflow for side product formation.
Experimental Protocols & Data
Method 1: Synthesis from Aromatic Nitriles and Amino Alcohols
This method is advantageous due to its atom economy. The choice of catalyst is critical for achieving high yields.
General Experimental Protocol:
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To a solution of the aromatic nitrile (1.0 mmol) and 2-amino alcohol (1.2 mmol) in a suitable solvent (e.g., toluene, 3 mL), add the catalyst (e.g., Pd/Fe3O4, 1.5 mol%).
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Stir the reaction mixture at the appropriate temperature (e.g., 100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and, if using a magnetic catalyst, remove it with an external magnet.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Catalyst and Solvent Effects
| Entry | Aryl Nitrile | Amino Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | 2-Aminoethanol | Zn(OAc)₂ (2) | Chlorobenzene | 130 | 16 | 85 |
| 2 | Benzonitrile | 2-Aminoethanol | Cd(OAc)₂ (2) | Chlorobenzene | 130 | 16 | 75 |
| 3 | Benzonitrile | 1-Amino-2-propanol | Pd/Fe₃O₄ (1.5) | Toluene | 100 | 10 | 85 |
| 4 | 4-Chlorobenzonitrile | 2-Amino-1-butanol | Pd/Fe₃O₄ (1.5) | Toluene | 100 | 10 | 92 |
| 5 | 4-Methoxybenzonitrile | 1-Amino-2-propanol | Pd/Fe₃O₄ (1.5) | Toluene | 100 | 10 | 88 |
Data compiled from multiple sources for comparison.
Method 2: Synthesis from Aromatic Carboxylic Acids and Amino Alcohols
This is a classical approach that often involves the formation of an N-(2-hydroxyethyl)amide intermediate followed by cyclodehydration.
General Experimental Protocol (Two-Step):
Step 1: Amide Formation
-
To a solution of the aromatic carboxylic acid (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC, EDC) or convert the acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
Slowly add the 2-amino alcohol (1.0-1.2 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove byproducts and isolate the N-(2-hydroxyethyl)amide.
Step 2: Cyclodehydration
-
Dissolve the N-(2-hydroxyethyl)amide in a suitable solvent (e.g., dichloromethane).
-
Add a dehydrating agent (e.g., triflic acid, DAST, Deoxo-Fluor, or Burgess reagent).[1]
-
Stir the reaction at the appropriate temperature until the cyclization is complete (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude 2-aryl-oxazoline by column chromatography or distillation.
Quantitative Data Summary: Dehydrating Agent Comparison
| Entry | N-(2-hydroxyethyl)benzamide | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1.0 equiv | TfOH (1.5 equiv) | DCE | 80 | 95 |
| 2 | 1.0 equiv | MsOH (1.5 equiv) | DCE | 80 | Low |
| 3 | 1.0 equiv | TFA (1.5 equiv) | DCE | 80 | Low |
| 4 | 1.0 equiv | Deoxo-Fluor | CH₂Cl₂ | RT | High |
| 5 | 1.0 equiv | Burgess Reagent | THF | Reflux | High |
Data compiled from multiple sources for comparison, highlighting the effectiveness of different reagents.[1]
One-Pot Protocol from Carboxylic Acid:
A one-pot synthesis can be achieved by combining the carboxylic acid and amino alcohol with a suitable coupling and cyclizing agent. For instance, using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) allows for a convenient one-pot procedure.[2]
Method 3: Synthesis from Aromatic Aldehydes and Amino Alcohols
This method proceeds through an oxazolidine intermediate, which is subsequently oxidized.
General Experimental Protocol:
-
To a solution of the aromatic aldehyde (1.0 equiv) and 2-amino alcohol (1.1 equiv) in a suitable solvent (e.g., water or an organic solvent), add an oxidizing agent (e.g., pyridinium hydrobromide perbromide, 1,3-diiodo-5,5-dimethylhydantoin).[3]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup, often involving quenching with a reducing agent like sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
dot
Caption: Overview of synthetic pathways to 2-aryl-oxazolines.
References
Technical Support Center: Purification of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline using column chromatography.
Troubleshooting Guide
Encountering issues during chromatographic purification is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges effectively.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. | The compound is highly polar and strongly adsorbed to the silica gel. | - Use a more polar solvent system. Consider adding a small percentage of methanol to your eluent (e.g., 95:5 Dichloromethane:Methanol).- Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel. |
| The compound streaks badly on the TLC plate and the column. | - The sample is overloaded on the TLC plate or column.- The compound may be acidic or basic, leading to strong interactions with the silica.- The chosen solvent system is not optimal. | - Apply a smaller, more dilute spot on the TLC plate. For the column, ensure the sample is loaded in a minimal amount of solvent and forms a narrow band.- Add a small amount of a modifier to the eluent. For basic compounds, a few drops of triethylamine can help. For acidic compounds, a small amount of acetic acid might be beneficial.- Experiment with different solvent systems. Toluene can sometimes improve the separation of aromatic compounds.[1] |
| My compound seems to be decomposing on the column, as I see new, more polar spots on the TLC of my fractions. | The oxazoline ring is susceptible to hydrolysis under acidic conditions, and silica gel is slightly acidic. The new spot is likely the corresponding β-hydroxy amide.[2][3][4][5][6] | - Deactivate the silica gel by treating it with a base like triethylamine before packing the column.- Use neutral alumina as the stationary phase.- Run the column as quickly as possible (flash chromatography) to minimize contact time with the silica. |
| I am getting poor separation between my product and an impurity. | The polarity of the product and the impurity are very similar. | - Use a less polar solvent system and run the column more slowly to improve resolution.- Try a different solvent system altogether. A switch from hexane/ethyl acetate to a dichloromethane/methanol or toluene/ethyl acetate system might provide better selectivity.[1] |
| The purified product yield is very low. | - The compound is still on the column.- The compound has decomposed during purification.- Inefficient extraction from the collected fractions. | - After it appears your product has fully eluted, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining product comes off.- Address potential decomposition by using a deactivated stationary phase or running the column faster.- Ensure complete evaporation of the solvent from your fractions before weighing. |
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary and mobile phase for the purification of this compound?
A1: The most common stationary phase is silica gel (60-120 or 230-400 mesh). A typical mobile phase is a gradient of ethyl acetate in hexane.[7] You can start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[7][8] For a more permanent stain, you can use a potassium permanganate (KMnO₄) dip or a phosphomolybdic acid stain, followed by gentle heating.[7][9]
Q3: What are the likely impurities I might encounter?
A3: Common impurities arise from the synthesis and include:
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Unreacted starting materials: 2-methoxybenzoic acid (or its activated form like the acid chloride) and 2-amino-2-methylpropan-1-ol.
-
Intermediate: The β-hydroxy amide, N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, which is the precursor to the oxazoline.
-
Hydrolysis product: The same β-hydroxy amide can also be formed by the hydrolysis of the oxazoline ring during workup or chromatography.[2][3][4][5][6]
Q4: Should I use dry loading or wet loading for my sample?
A4: If your crude product is an oil or is highly soluble in the initial chromatography solvent, wet loading is suitable. However, if your compound has limited solubility in the eluent, dry loading is recommended to ensure a narrow sample band and better separation.[10]
Q5: How can I prevent the oxazoline from hydrolyzing on the silica gel column?
A5: To minimize hydrolysis, you can "deactivate" the silica gel by preparing a slurry of the silica in your starting eluent containing a small amount (0.1-1%) of triethylamine. Let this stand for an hour before packing the column. Alternatively, using neutral alumina as the stationary phase can prevent this issue.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
Materials
| Material | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent A | n-Hexane (HPLC grade) |
| Eluent B | Ethyl Acetate (HPLC grade) |
| TLC Plates | Silica gel 60 F254 |
| Visualization | UV lamp (254 nm), Potassium Permanganate stain |
Procedure
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions in test tubes.
-
Monitor the elution by spotting every few fractions on a TLC plate and visualizing under a UV lamp.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate) to elute your compound.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product based on TLC analysis.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Delta(2)-oxazolines-1,3 and N-acylaziridines as potential proinsecticides of carboxylic acids. V. Direct thin-layer chromatography monitoring of the metabolism in locust tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. TLC stains [reachdevices.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Enhancing Enantioselectivity with 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
Welcome to the technical support center for the chiral ligand 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this ligand in asymmetric synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What types of asymmetric reactions are commonly catalyzed by complexes of this compound?
A1: Complexes of this monodentate oxazoline ligand, particularly with copper, are effective in various enantioselective reactions. These include, but are not limited to, Michael additions, Aldol reactions, Henry (nitroaldol) reactions, and asymmetric cycloadditions. [1]The methoxy group at the ortho position of the phenyl ring can play a crucial role in coordinating the metal center and influencing the chiral environment.
Q2: What is the typical catalyst loading for reactions using this ligand?
A2: Catalyst loading can be reaction-dependent, but a general starting point for optimization is between 1-10 mol%. [2][3]For highly efficient systems, loadings as low as 1 mol% have been reported to yield excellent results. [3]However, for less reactive substrates or when reaction times are critical, a higher loading of 5-10 mol% may be necessary.
Q3: How do I prepare the active catalyst from this compound?
A3: The active catalyst is typically prepared in situ. A common procedure involves stirring the ligand with a metal salt (e.g., Cu(OAc)₂, Cu(OTf)₂) in the reaction solvent at room temperature for a period of time (e.g., 1 hour) before adding the substrates. [2]This allows for the formation of the chiral metal-ligand complex.
Q4: What are the best analytical methods to determine the enantiomeric excess (e.e.) of my product?
A4: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). This technique separates the enantiomers on a chiral stationary phase, allowing for their quantification. Other methods include chiral gas chromatography (GC) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents.
Troubleshooting Guide
This guide addresses common issues such as low enantiomeric excess (e.e.) and low product yield.
Issue 1: Low Enantiomeric Excess (e.e.)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following sections outline potential causes and solutions.
Potential Causes & Recommended Actions:
-
Suboptimal Temperature: Temperature can have a significant impact on enantioselectivity.
-
Action: Screen a range of temperatures. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -25 °C, or even -78 °C) often increases enantiomeric excess by favoring the transition state leading to the major enantiomer. [4]* Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can influence the geometry of the catalyst-substrate complex.
-
Action: Conduct a solvent screen. Common solvents for copper-oxazoline catalysis include ethanol, THF, toluene, and dichloromethane. The optimal solvent is highly reaction-dependent. [2]* Inappropriate Metal Precursor: The counter-ion of the metal salt can affect the Lewis acidity of the catalyst.
-
Action: Test different metal salts. For copper catalysis, Cu(OTf)₂, Cu(OAc)₂, CuI, and Cu(SbF₆)₂ are common precursors, and their effectiveness can vary significantly. [1][5]* Presence of Water or Other Impurities: Water can interfere with the catalyst by coordinating to the metal center, potentially altering its structure and effectiveness.
-
Action: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ligand-to-Metal Ratio: An incorrect stoichiometry can lead to the formation of catalytically inactive or less selective species.
-
Action: While a 1:1 or 1.1:1 ligand-to-metal ratio is common for monodentate ligands, it is advisable to screen ratios to find the optimum for your specific reaction.
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.
Issue 2: Low Product Yield
Poor conversion or the formation of side products can lead to low yields.
Potential Causes & Recommended Actions:
-
Inactive Catalyst: The catalyst may not have formed correctly or may have decomposed.
-
Action: Ensure the pre-formation step of the catalyst (stirring ligand and metal salt) is adequate. Use high-purity ligand and metal salts. Consider if your substrates or reagents are poisoning the catalyst.
-
-
Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.
-
Action: Monitor the reaction progress by TLC or GC/LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
-
-
Low Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion in a reasonable time.
-
Action: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
-
-
Substrate or Reagent Degradation: The starting materials may be unstable under the reaction conditions.
-
Action: Check the stability of your substrates and reagents. It may be necessary to add one of the reactants slowly over time.
-
-
Presence of Inhibitors: Impurities in the starting materials or solvent can inhibit the catalyst.
-
Action: Use purified reagents and high-purity, dry solvents.
-
Data Presentation: Performance in Asymmetric Reactions
The following tables summarize representative data for reactions where oxazoline ligands have been successfully employed, illustrating the impact of varying reaction parameters. While this data is based on similar bis(oxazoline) systems, it provides a strong indication of the optimization pathways for this compound.
Table 1: Copper-Catalyzed Henry Reaction of Benzaldehyde and Nitromethane [2][3]
| Entry | Metal Salt (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|---|---|---|
| 1 | Cu(OAc)₂ (5) | 5.5 | CH₂Cl₂ | 25 | 24 | 85 | 74 |
| 2 | Cu(OAc)₂ (5) | 5.5 | THF | 25 | 24 | 88 | 78 |
| 3 | Cu(OAc)₂ (5) | 5.5 | EtOH | 25 | 24 | 92 | 81 |
| 4 | Cu(OAc)₂ (5) | 5.5 | EtOH | 0 | 48 | 90 | 92 |
| 5 | Cu(OTf)₂ (5) | 5.5 | EtOH | 25 | 24 | 89 | 79 |
Table 2: Copper-Catalyzed Michael Addition of Indole to an Alkylidene Malonate [4]
| Entry | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|---|---|
| 1 | None | CH₂Cl₂ | 0 | 72 | 50 | 85 |
| 2 | HFIP (2) | CH₂Cl₂ | 0 | 24 | 95 | 85 |
| 3 | HFIP (2) | CH₂Cl₂ | -25 | 48 | 98 | 93 |
| 4 | HFIP (2) | Toluene | -25 | 48 | 96 | 91 |
Experimental Protocols
Below are generalized, detailed methodologies for key experiments. These should be adapted and optimized for your specific substrates.
Protocol 1: General Procedure for a Copper-Catalyzed Asymmetric Henry Reaction
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the copper salt (e.g., Cu(OAc)₂, 0.05 mmol) and this compound (0.055 mmol).
-
Add anhydrous solvent (e.g., ethanol, 1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Reaction Execution: Cool the resulting solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Add nitromethane (5.0 mmol) dropwise to the mixture.
-
Monitoring and Workup: Stir the reaction at the set temperature and monitor its progress using TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Logical Relationship between Reaction Parameters and Outcome
Caption: Key reaction parameters and their influence on experimental outcomes.
References
- 1. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.bu.edu [people.bu.edu]
- 3. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 4. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 5. Copper Bis(oxazoline)-Catalyzed Enantioselective Alkynylation of Benzopyrylium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalysis with 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a key component of phosphinooxazoline (PHOX) ligands, in asymmetric catalysis. The focus is on addressing specific issues encountered during palladium-catalyzed reactions, such as asymmetric allylic alkylation (AAA).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my catalytic reaction?
A1: This molecule serves as a crucial building block for phosphinooxazoline (PHOX) ligands. In a typical application, it is further functionalized to incorporate a phosphine group, creating a P,N-bidentate ligand. This PHOX ligand then coordinates with a metal center (commonly palladium) to form the active chiral catalyst responsible for inducing enantioselectivity in your reaction.
Q2: The oxazoline ring appears stable, but under what conditions can it degrade?
A2: The oxazoline ring is generally robust and stable under a wide range of reaction conditions, including exposure to weak acids, bases, and nucleophiles. However, it can be susceptible to hydrolysis under treatment with strong acids or bases, which would lead to the formation of a carboxylic acid and degrade the ligand.
Q3: How does the ortho-methoxy group on the phenyl ring influence the catalysis?
A3: The ortho-methoxy group can influence the electronic properties of the ligand and its coordination to the metal center. Mechanistic studies on related ligands have shown that such substituents can affect the overall rate of key steps in the catalytic cycle, like reductive elimination.[1] This can translate to differences in reaction speed and, in some cases, selectivity.
Q4: My reaction is sluggish or shows incomplete conversion. What are the likely causes related to the ligand?
A4: Incomplete conversion, when using a PHOX ligand derived from your oxazoline, can stem from several factors. A primary concern is the deactivation of the catalyst. This can occur through the oxidation of the phosphine moiety by trace amounts of oxygen.[2] Storing the pre-formed catalyst for extended periods can exacerbate this issue.[2] Additionally, impurities in the solvent or reagents can act as poisons for the palladium catalyst.
Troubleshooting Guides
Issue 1: Low or Inconsistent Enantioselectivity (ee)
Low enantioselectivity is a common challenge in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting this issue.
// Level 1 Checks check_purity [label="1. Verify Purity of\nStarting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="2. Assess Catalyst Formation\n& Handling", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="3. Evaluate Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"];
start -> check_purity; start -> check_catalyst; start -> check_conditions;
// Level 2 Details for Purity ligand_purity [label="Is the PHOX ligand\nenantiomerically pure?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; substrate_purity [label="Are substrate and reagents\nfree of impurities?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
check_purity -> ligand_purity; check_purity -> substrate_purity;
// Level 2 Details for Catalyst phosphine_ox [label="Was phosphine oxidation\nprevented? (Inert atmosphere)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; preformation [label="Is the catalyst pre-formation\ntime optimized?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
check_catalyst -> phosphine_ox; check_catalyst -> preformation;
// Level 2 Details for Conditions solvent [label="Is the solvent anhydrous\nand degassed?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Is the temperature too high,\nallowing background reaction?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; concentration [label="Is the concentration optimal?\n(Higher conc. can lower ee)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
check_conditions -> solvent; check_conditions -> temperature; check_conditions -> concentration;
// Solutions solution_purity [label="Solution: Re-purify ligand.\nUse high-purity reagents.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_catalyst [label="Solution: Use fresh ligand.\nHandle under N2/Ar.\nOptimize pre-formation time.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution: Use dry, degassed solvent.\nScreen lower temperatures.\nOptimize concentration.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
ligand_purity -> solution_purity; substrate_purity -> solution_purity; phosphine_ox -> solution_catalyst; preformation -> solution_catalyst; solvent -> solution_conditions; temperature -> solution_conditions; concentration -> solution_conditions; }
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Low Product Yield and Formation of Byproducts
Low yields can be attributed to catalyst deactivation or the occurrence of specific side reactions.
Potential Side Reactions:
-
Phosphine Oxidation: The phosphine moiety of the PHOX ligand can be oxidized to phosphine oxide, rendering the ligand ineffective for catalysis. This is often caused by trace oxygen in the reaction setup.[2]
-
Product Isomerization: In reactions like the Heck arylation, the double bond in the product can migrate to a more thermodynamically stable position. While PHOX ligands are known to suppress this side reaction compared to other ligand types, it can still occur, especially with prolonged reaction times or elevated temperatures.[3]
-
Ortho-Metalation: The oxazoline group is a known directing group for ortho-metalation (e.g., lithiation). If strong organolithium bases are used in the synthesis or handling of the ligand, deprotonation of the phenyl ring ortho to the oxazoline can occur, leading to undesired functionalization at that position.
// Connections Active_Catalyst -> Oxidized_Ligand [label=" O2 (air)", color="#EA4335", style=dashed, fontcolor="#5F6368"]; Desired_Product -> Isomerized_Product [label=" Heat / Time", color="#EA4335", style=dashed, fontcolor="#5F6368"];
// A node representing the ligand before it enters the cycle PHOX_Ligand [label="{PHOX Ligand}", fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; PHOX_Ligand -> Ortho_Metalated [label=" Strong Base\n (e.g., n-BuLi)", color="#EA4335", style=dashed, fontcolor="#5F6368"]; PHOX_Ligand -> Active_Catalyst [label=" + Pd Source", style=dashed, color="#34A853", fontcolor="#5F6368"];
}
Caption: Common side reactions affecting the PHOX ligand and product.
Data Presentation: Impact of Substrate on Reaction Outcome
The electronic and steric properties of the substrate can significantly impact the yield and enantioselectivity of the reaction. A drop in yield may indicate that side reactions are becoming competitive. The following table, compiled from data on palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) using PHOX ligands, illustrates this dependency.[2][4]
| Entry | Substrate (Enol Carbonate of...) | Yield (%) | ee (%) | Potential Issue Indicated by Result |
| 1 | 2-Methylcyclohexanone | 75 | 85 | Baseline performance |
| 2 | 2-Methylcyclopentanone | 82 | 96 | High reactivity and selectivity |
| 3 | 2-Phenylcyclohexanone | 95 | 93 | Electron-withdrawing group enhances performance |
| 4 | 2-tert-Butylcyclohexanone | 55 | 88 | Significant steric hindrance lowers yield |
| 5 | Tetralone derivative | 99 | 97 | Favorable rigid, planar system |
| 6 | Acyclic Phenyl Ketone | 90 | 90 | Good performance with acyclic systems |
Analysis: The data shows that extreme steric hindrance (Entry 4) can significantly lower the yield, suggesting that the desired reaction pathway is slowed, allowing side reactions or catalyst decomposition to become more prominent. In contrast, electronically activated or conformationally rigid substrates (Entries 3 and 5) often result in excellent yields and selectivities.
Experimental Protocols
Representative Protocol: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)
This protocol is a representative example for the synthesis of an α-quaternary ketone using a PHOX-type ligand.
Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%).
-
Add the PHOX ligand (e.g., (S)-tBu-PHOX, 6.0 mol%).
-
Add freshly distilled, degassed solvent (e.g., THF or Toluene, to achieve a final substrate concentration of ~0.1 M).
-
Stir the mixture at room temperature for 30 minutes. An optimal complexation time is crucial; shorter times may be incomplete, while significantly longer times can lead to catalyst degradation.[2]
Reaction Execution:
-
Add the allyl enol carbonate substrate (1.0 equivalent) to the pre-formed catalyst solution.
-
Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the enantioenriched ketone.
// Nodes Pd0 [label="Pd(0)L*", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Allyl_Carbonate [label="Allyl Enol\nCarbonate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pi_Allyl_Complex [label="π-Allyl Pd(II)\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate_Intermediate [label="Pd(II) Enolate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α-Quaternary\nKetone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> Pi_Allyl_Complex [label=" Oxidative\n Addition", fontcolor="#5F6368"]; Allyl_Carbonate -> Pi_Allyl_Complex; Pi_Allyl_Complex -> Enolate_Intermediate [label=" Decarboxylation\n (-CO2)", fontcolor="#5F6368"]; Enolate_Intermediate -> Pd0 [label=" Reductive\n Elimination", fontcolor="#5F6368"]; Enolate_Intermediate -> Product;
// Cycle Label {rank=same; Pd0; Enolate_Intermediate} label="General Catalytic Cycle for DAAA"; fontsize=12; fontcolor="#202124"; }
Caption: Simplified catalytic cycle for Pd/PHOX-catalyzed DAAA.
References
- 1. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 2. Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHOX [sigmaaldrich.com]
- 4. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxazoline-Based Chiral Ligands
Welcome to the technical support center for oxazoline-based chiral ligands. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the successful use of these powerful catalytic tools in asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked questions (FAQs)
Q1: What are the most common types of oxazoline-based chiral ligands and their applications?
A1: The most common types are bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. These are considered "privileged ligands" due to their effectiveness in a wide range of metal-catalyzed asymmetric reactions.[1] Key applications include Diels-Alder reactions, cyclopropanation, aldol reactions, hydrosilylation of ketones, and allylic alkylations.[1][2] The C2-symmetry of BOX and PyBOX ligands is crucial for establishing a well-defined chiral environment around the metal center, which enables high enantioselectivity.[3]
Q2: How critical is the purity of the oxazoline ligand to the success of my reaction?
A2: The enantiomeric and chemical purity of the oxazoline ligand is paramount. An enantiomerically impure ligand will lead to the formation of a catalyst that produces the undesired enantiomer of the product, directly reducing the enantiomeric excess (ee) of your reaction. Chemical impurities can poison the catalyst, leading to low yields or complete reaction failure. It is highly recommended to verify the purity of your ligand before use.
Q3: How can I check the enantiopurity of my chiral ligand?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiopurity of chiral ligands.[4][5] Developing a method typically involves screening different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phase compositions.[6] Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be employed for rapid enantiopurity assessment.[7]
Q4: My catalyst seems to be air and moisture sensitive. What precautions should I take?
A4: Many metal complexes formed with oxazoline ligands are sensitive to air and moisture, which can lead to catalyst decomposition.[8] All manipulations should be performed under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.[9] It is crucial to use anhydrous and degassed solvents. Glassware should be rigorously dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere before use.[9]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments using oxazoline-based chiral ligands.
Issue 1: Low Enantioselectivity (ee)
Q: I am observing a low enantiomeric excess (ee) in my reaction. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Ligand Purity:
-
Reaction Conditions:
-
Problem: The reaction temperature, solvent, or concentration may not be optimal.
-
Solution: Systematically screen these parameters. Lowering the reaction temperature often increases enantioselectivity.[11][12] The choice of solvent can have a profound and sometimes unpredictable effect on the stereochemical outcome.[13]
-
-
Metal Precursor and Counterion:
-
Problem: The choice of metal salt and its associated counterion can significantly influence the Lewis acidity and geometry of the active catalyst, thereby affecting enantioselectivity.[14][15]
-
Solution: Experiment with different metal precursors (e.g., Cu(OTf)₂ vs. Cu(SbF₆)₂) to find the optimal combination for your specific reaction.[14]
-
-
Incomplete Catalyst Formation:
The following diagram outlines a logical workflow for troubleshooting low enantioselectivity:
Issue 2: Low Reaction Yield or Incomplete Conversion
Q: My reaction is giving a low yield or is not going to completion. What could be the problem?
A: Low yields can be attributed to several factors, including catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Problem: The catalyst may be decomposing under the reaction conditions. This can be caused by impurities (air, moisture), high temperatures, or inherent instability.[16] In some cases, the product itself can inhibit the catalyst.[17]
-
Solution: Ensure rigorous exclusion of air and moisture.[8] Consider lowering the reaction temperature. If product inhibition is suspected, try running the reaction at a lower concentration. For copper catalysts, deactivation can occur through sintering or poisoning; regeneration might be possible but prevention is key.[16][18]
-
-
Reagent Quality:
-
Problem: Impurities in substrates, reagents, or solvents can poison the catalyst.[19]
-
Solution: Purify all starting materials and ensure solvents are of high purity and properly dried.
-
-
Suboptimal Catalyst Loading:
-
Side Reactions:
-
Problem: The starting materials or products may be undergoing undesired side reactions.
-
Solution: Analyze the crude reaction mixture by NMR or LC-MS to identify potential byproducts. This can provide clues about decomposition pathways or competing reactions. For instance, in the synthesis of the ligands themselves, bis-acylation of the amino alcohol can be a side reaction.[20]
-
The following diagram illustrates a decision-making process for addressing low reaction yields:
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | Good | High |
| 2 | Acetonitrile | Good | Moderate |
Data is illustrative and based on general trends observed in the literature, such as the dearomative formal [3 + 2] cycloaddition using a PHOX ligand where solvent polarity was key.[13]
Table 2: Influence of Counterion and Catalyst Loading in a Cu(II)-BOX Catalyzed Diels-Alder Reaction
| Entry | Catalyst System | Loading (mol%) | Yield (%) | ee (%) (endo) |
| 1 | Cu(OTf)₂ / (S,S)-Ph-BOX | 10 | 95 | 94 |
| 2 | Cu(SbF₆)₂ / (S,S)-Ph-BOX | 10 | 92 | >98 |
| 3 | Cu(OTf)₂ / (S,S)-Ph-BOX | 5 | 93 | 93 |
Data is representative of typical results for the reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.[13][14][21] The hexafluoroantimonate counterion can lead to higher enantioselectivity compared to the triflate.[14]
Experimental Protocols
Protocol 1: Synthesis of (S,S)-t-Bu-BOX Ligand
This protocol is based on the condensation of a chiral amino alcohol with a dinitrile, a common method for preparing BOX ligands.[2][22]
Materials:
-
(S)-tert-leucinol
-
Malononitrile
-
Zinc triflate (Zn(OTf)₂) (ensure it is dry)[6]
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add (S)-tert-leucinol (2.2 equivalents) and malononitrile (1.0 equivalent).
-
Add anhydrous toluene to dissolve the reagents.
-
Add a catalytic amount of anhydrous zinc triflate (e.g., 10 mol%).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate, often with a small amount of triethylamine to prevent streaking).[1]
Protocol 2: General Procedure for a Cu(II)-BOX Catalyzed Asymmetric Diels-Alder Reaction
This protocol describes a typical setup for a Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.[13][14][21]
Materials:
-
(S,S)-t-Bu-BOX ligand
-
Copper(II) triflate (Cu(OTf)₂) or Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)
-
N-acryloyl-2-oxazolidinone (dienophile)
-
Cyclopentadiene (diene, freshly cracked before use)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Activated 4 Å molecular sieves
Procedure:
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (S,S)-t-Bu-BOX ligand (e.g., 0.11 mmol, 1.1 equiv relative to Cu).
-
In a separate flame-dried flask, add Cu(OTf)₂ (e.g., 0.10 mmol, 1.0 equiv).
-
Add anhydrous CH₂Cl₂ to both flasks to dissolve the solids.
-
Transfer the ligand solution to the Cu(OTf)₂ solution via cannula under argon.
-
Stir the resulting light blue/green solution at room temperature for 1-2 hours to ensure complete complex formation.
Diels-Alder Reaction:
-
To a separate flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg), add the dienophile, N-acryloyl-2-oxazolidinone (1.0 mmol).
-
Add anhydrous CH₂Cl₂ and cool the solution to the desired temperature (e.g., -78 °C in a dry ice/acetone bath).
-
To the cooled dienophile solution, add the pre-formed catalyst solution dropwise via syringe.
-
Stir the reaction mixture for 15-30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise.
-
Continue stirring at the set temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Enantioselective photochemistry via Lewis acid catalyzed triplet energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chiral hplc method: Topics by Science.gov [science.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Synthesis of Oxazoline Derivatives. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
- 12. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for preparing this compound are:
-
Reaction of a Nitrile with an Amino Alcohol: This method involves the direct condensation of 2-methoxybenzonitrile with 2-amino-2-methyl-1-propanol, typically in the presence of a Lewis acid catalyst.
-
Dehydrative Cyclization of an N-(2-hydroxyethyl)amide: This route starts with the formation of the intermediate, N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzamide, which is then cyclized using a dehydrating agent to form the oxazoline ring.[1]
Q2: I am getting a low yield in my synthesis. What are the common causes and how can I improve it?
A2: Low yields are a frequent issue in oxazoline synthesis. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is recommended.
-
Inefficient Catalyst or Dehydrating Agent: The choice and quantity of the catalyst (for the nitrile method) or dehydrating agent (for the amide cyclization method) are critical. For the nitrile method, ensure the Lewis acid catalyst (e.g., zinc acetate, zinc chloride) is anhydrous and used in the correct stoichiometric amount. For the amide cyclization, reagents like thionyl chloride or triflic acid are effective. If using a milder reagent, a higher temperature or longer reaction time may be necessary.[2]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired oxazoline. A common side product in the amide cyclization route is the formation of an ester. Switching to a more efficient dehydrating agent can often minimize this.
-
Moisture Contamination: Oxazoline synthesis is often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Purification Losses: The product may be lost during the workup and purification steps. Optimize your extraction and chromatography procedures to minimize losses.
Q3: I am observing the formation of a significant amount of a byproduct. What could it be and how can I prevent it?
A3: In the dehydrative cyclization of N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzamide, a common side product is the corresponding ester. This occurs when the hydroxyl group of the starting material or another alcohol molecule reacts with an activated intermediate of the carboxylic acid derivative. To minimize ester formation, consider the following:
-
Choice of Dehydrating Agent: Using more potent dehydrating agents that favor intramolecular cyclization over intermolecular esterification can be effective.
-
Reaction Conditions: Lowering the reaction temperature, if feasible for the cyclization to proceed, can sometimes reduce the rate of side reactions.
-
Stoichiometry: Ensure the stoichiometry of your reagents is accurate to avoid any excess of reactants that might promote side reactions.
Q4: What is the best way to purify the final product?
A4: Purification of this compound typically involves standard laboratory techniques. After the reaction, a workup procedure is usually performed to remove catalysts and soluble byproducts. This may involve washing with aqueous solutions (e.g., sodium bicarbonate, brine) and drying the organic layer. The crude product can then be purified by:
-
Column Chromatography: Silica gel chromatography is a common and effective method for isolating the desired oxazoline from starting materials and byproducts. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.
-
Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.
Data Presentation
The following table summarizes a comparison of general synthetic methods for 2-substituted-2-oxazolines, which can be adapted for the synthesis of this compound. Please note that specific yields can vary depending on the exact substrate and reaction conditions.
| Synthesis Route | Reagents | Catalyst/Dehydrating Agent | Solvent | Temperature | Typical Yield Range |
| Nitrile + Amino Alcohol | 2-Methoxybenzonitrile, 2-Amino-2-methyl-1-propanol | Zinc Acetate or Zinc Chloride | Chlorobenzene | Reflux | Moderate to High |
| Amide Cyclization | N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzamide | Thionyl Chloride | Dichloromethane | 0 °C to RT | High |
| Amide Cyclization | N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzamide | Triflic Acid | 1,2-Dichloroethane | 80 °C | High |
Experimental Protocols
Method 1: Synthesis from 2-Methoxybenzonitrile and 2-Amino-2-methyl-1-propanol
This protocol is a general procedure that should be optimized for the specific substrates.
1. Reaction Setup:
- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (1.2 eq), and anhydrous zinc acetate (0.1 eq).
- Add anhydrous chlorobenzene as the solvent.
2. Reaction:
- Heat the reaction mixture to reflux and maintain for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
3. Workup:
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the catalyst.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure.
4. Purification:
- Purify the crude product by vacuum distillation or column chromatography on silica gel.
Method 2: Dehydrative Cyclization of N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzamide
This protocol is adapted from the synthesis of a similar 2-aryl-oxazoline.[3]
Step 2a: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzamide
-
Reaction Setup:
-
Dissolve 2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add oxalyl chloride or thionyl chloride (1.1 eq) dropwise at 0 °C to form the acid chloride.
-
In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.2 eq) and a base such as triethylamine (1.5 eq) in dichloromethane.
-
-
Reaction:
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude amide, which can often be used in the next step without further purification.
-
Step 2b: Cyclization to this compound
-
Reaction Setup:
-
Dissolve the crude N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzamide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
-
Reaction:
-
Add thionyl chloride (1.2 eq) dropwise to the solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
-
Workup:
-
Carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in oxazoline synthesis.
References
stability of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 2-oxazoline ring in this compound under acidic conditions?
The 2-oxazoline ring is generally stable to weak acids, bases, and nucleophiles.[1] However, it is susceptible to hydrolysis under moderately to strongly acidic conditions (e.g., pH < 4).[2] The stability decreases significantly as the pH drops and the temperature increases.[2][3] Therefore, prolonged exposure to strong acidic media, especially at elevated temperatures, will lead to the degradation of the compound.
Q2: What is the mechanism of acid-catalyzed hydrolysis for this compound?
The acid-catalyzed hydrolysis of a 2-oxazoline proceeds through a well-established mechanism. The reaction is initiated by the protonation of the nitrogen atom in the oxazoline ring. This protonation activates the ring, making the imino carbon highly electrophilic and susceptible to nucleophilic attack by water. The subsequent ring-opening yields an intermediate amino ester, which can then undergo an intramolecular acyl transfer to form the thermodynamically more stable N-(2-hydroxy-2-methylpropyl)-2-methoxybenzamide.
Q3: What factors influence the rate of hydrolysis?
Several factors can affect the rate of acid-catalyzed hydrolysis:
-
pH / Acid Concentration: The rate of hydrolysis is highly dependent on the concentration of hydronium ions. Lower pH values (higher acid concentration) significantly accelerate the degradation.[3][4]
-
Temperature: Increasing the reaction temperature accelerates the hydrolysis rate, as with most chemical reactions.[3][5]
-
Solvent: The polarity and water content of the solvent system can influence the reaction kinetics. While hydrolysis requires water, the overall solvent environment can affect the stability of intermediates and transition states.
-
Steric Hindrance: The 4,4-dimethyl substitution on the oxazoline ring may provide some steric hindrance, potentially slowing the rate of nucleophilic attack compared to unsubstituted oxazolines.
Q4: How can I monitor the degradation of the compound during my experiment?
Degradation can be monitored quantitatively using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. A reversed-phase HPLC method can be developed to separate the starting material from its hydrolysis products. The disappearance of the peak for this compound and the appearance of new product peaks can be tracked over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in situ or by analyzing aliquots. The characteristic signals of the oxazoline ring protons (e.g., the -OCH₂- singlet) will decrease, while new signals corresponding to the hydrolysis product will appear.[4][6]
-
Mass Spectrometry (MS): LC-MS can be used to identify the parent compound and the mass of the degradation products, confirming the hydrolysis pathway.[6]
Q5: What are the expected degradation products?
Under acidic hydrolysis, the primary degradation product is the ring-opened hydroxy amide: N-(2-hydroxy-2-methylpropyl)-2-methoxybenzamide . This is formed after the initial amino ester intermediate rearranges.
Troubleshooting Guide
| Problem / Observation | Possible Cause | Suggested Solution |
| Unexpectedly low yield or recovery of starting material after a reaction or workup involving acid. | The oxazoline ring has undergone acid-catalyzed hydrolysis. | Minimize Exposure: Reduce the time the compound is in an acidic medium. Lower Temperature: Perform the acidic step at a lower temperature (e.g., 0 °C or below). Use Weaker Acid: If the protocol allows, use a weaker acid or a buffered acidic solution. Immediate Neutralization: After the acidic step is complete, immediately quench the reaction with a suitable base (e.g., saturated NaHCO₃, triethylamine) to raise the pH and halt hydrolysis. |
| Appearance of new, unidentified polar spots on TLC or peaks in HPLC/LC-MS analysis. | These are likely the amino ester intermediate and/or the final hydroxy amide hydrolysis product. | Confirm Identity: Characterize the new peaks using LC-MS to confirm their mass corresponds to the expected hydrolysis product (MW = 223.28 g/mol ). Modify Protocol: Implement the solutions suggested above to prevent degradation in future experiments. |
| Reaction mixture becomes cloudy or forms a precipitate in an aqueous acidic medium. | The starting material or its hydrolysis product may have limited solubility in the reaction medium. | Co-solvent: Add a water-miscible organic co-solvent (e.g., THF, acetonitrile, methanol) to improve solubility.[5] Stirring: Ensure vigorous stirring to maintain a homogeneous mixture. |
Quantitative Data Summary
Table 1: Illustrative Stability Data for a 2-Aryl-2-Oxazoline under Acidic Conditions
| pH | Temperature (°C) | Estimated Half-life (t½) | Stability Assessment |
| 1.2 | 25 | < 2 hours | Very Low |
| 1.2 | 60 | < 10 minutes | Extremely Low |
| 3.0 | 25 | ~ 24 hours | Low |
| 3.0 | 60 | ~ 1.5 hours | Very Low |
| 5.0 | 25 | Several days | Moderate |
| 5.0 | 60 | ~ 18 hours | Low |
| 7.4 | 25 | > 1 month | High |
| 7.4 | 60 | Several days | Moderate |
Note: This data is for illustrative purposes only and should not be considered as exact experimental values for the title compound.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Acidic Stability by HPLC
Objective: To determine the rate of hydrolysis of this compound at a specific pH and temperature.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., HCl/KCl for pH 2, citrate buffer for pH 3-5)
-
Acetonitrile (HPLC grade)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.5)
-
Water (HPLC grade)
-
Thermostatted reaction vessel or water bath
Procedure:
-
Prepare a stock solution of the oxazoline compound in acetonitrile (e.g., 10 mg/mL).
-
Pre-heat the aqueous buffer to the desired experimental temperature (e.g., 40 °C).
-
Initiate the experiment by adding a small volume of the oxazoline stock solution to the pre-heated buffer to achieve the final target concentration (e.g., 0.1 mg/mL). Ensure the final concentration of acetonitrile is low (<5%) to not significantly alter the aqueous environment.
-
Start a timer immediately. At specified time points (e.g., t = 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to a vial containing a set volume of the quenching solution (e.g., 900 µL). This will raise the pH and stop the reaction.
-
Analyze the quenched samples by a suitable reversed-phase HPLC method.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
Reaction Mechanism
Caption: Mechanism of acid-catalyzed oxazoline hydrolysis.
Experimental Workflow
Caption: Experimental workflow for kinetic stability analysis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stochasticity of poly(2-oxazoline) oligomer hydrolysis determined by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up reactions with 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
Welcome to the technical support center for challenges in scaling up reactions with 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis and polymerization of this compound, particularly during scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Monomer Yield during Synthesis | - Incomplete reaction of 2-methoxybenzonitrile and 2-amino-2-methyl-1-propanol.- Suboptimal catalyst concentration or activity.- Product loss during workup and purification. | - Ensure anhydrous conditions and use freshly distilled reagents.- Optimize the molar ratio of reactants and catalyst (e.g., zinc acetate).- Monitor reaction progress by TLC or GC to determine the optimal reaction time.- Use fractional distillation under reduced pressure for purification to minimize thermal degradation. |
| Inconsistent Polymerization Initiation | - Presence of moisture or other nucleophilic impurities in the monomer, solvent, or initiator.- Initiator degradation or insufficient reactivity. | - Rigorously dry all reagents and glassware. The monomer should be purified by recrystallization or sublimation before use.- Use freshly purified and distilled solvents (e.g., acetonitrile).- Select a highly reactive initiator like methyl tosylate (MeOTs) or methyl triflate (MeOTf) and ensure it is stored under inert atmosphere. |
| Broad Molecular Weight Distribution (High Dispersity, Đ > 1.3) | - Chain transfer reactions, often promoted by impurities or high temperatures.[1][2] - Slow initiation compared to propagation. | - Purify the monomer and solvent to remove any protic impurities.[3] - Conduct the polymerization at the lowest feasible temperature to minimize side reactions.[4] - Ensure rapid and uniform mixing of the initiator at the start of the reaction. |
| Low Polymer Yield or Incomplete Monomer Conversion | - Presence of terminating agents (e.g., water).[3] - Insufficient polymerization time or temperature.- Poor solubility of the growing polymer chain. | - Ensure all components of the reaction are scrupulously dried.[3] - Monitor monomer conversion via ¹H NMR spectroscopy to determine the necessary reaction time.[4][5] - Select a solvent that maintains the solubility of both the monomer and the resulting polymer throughout the reaction.[4] |
| Gelation or Insoluble Polymer Formation | - Side reactions leading to cross-linking, especially at high monomer conversions and temperatures. | - Lower the polymerization temperature.[6] - Consider reducing the initial monomer concentration.- Terminate the reaction before it reaches very high conversion if gelation is consistently observed. |
| Polymer Discoloration (Yellowing) | - Side reactions occurring at elevated temperatures.[4] - Impurities in the monomer or solvent. | - Conduct polymerization at a lower temperature.[4] - Ensure high purity of all starting materials.[3] - Purify the final polymer by precipitation in a suitable non-solvent (e.g., diethyl ether or hexane) to remove colored impurities.[7] |
| Difficulty in Polymer Purification at Scale | - High viscosity of the polymer solution.- Residual monomer or catalyst trapped in the polymer matrix. | - Dilute the reaction mixture with additional solvent before precipitation to reduce viscosity.- Perform multiple precipitations to ensure complete removal of impurities.- Consider dialysis for purification of water-soluble polymers if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful scale-up of the polymerization of this compound?
A1: The most critical factor is maintaining anhydrous conditions and using highly purified reagents. Cationic ring-opening polymerization (CROP) is extremely sensitive to moisture and other nucleophilic impurities, which can act as terminating agents and lead to low yields and broad molecular weight distributions.[3]
Q2: Which initiator is recommended for the polymerization of this monomer?
A2: For a well-controlled, living polymerization, highly electrophilic initiators such as methyl tosylate (MeOTs) or methyl triflate (MeOTf) are recommended.[4][8] The choice may also depend on the desired polymerization rate and the nucleophilicity of the monomer.
Q3: How does the 2-methoxyphenyl group affect the polymerization?
A3: The electron-donating methoxy group on the phenyl ring can increase the nucleophilicity of the oxazoline monomer, potentially affecting its reactivity compared to unsubstituted 2-phenyl-2-oxazoline. This may influence the polymerization kinetics, and optimization of reaction conditions might be necessary.
Q4: Are there common side reactions to be aware of during scale-up?
A4: Yes, chain transfer and chain coupling are common side reactions in CROP, especially when targeting high molecular weights or using high polymerization temperatures.[6][9] These side reactions can lead to a broader molecular weight distribution and should be minimized by carefully controlling the reaction temperature and ensuring high purity of all components.
Q5: How can I effectively monitor the progress of the polymerization at a larger scale?
A5: At a laboratory scale, ¹H NMR spectroscopy is an effective method to monitor monomer conversion by observing the disappearance of monomer signals.[4][5] For larger scale reactions where in-situ monitoring might be challenging, taking aliquots at regular intervals for analysis is a practical approach.
Experimental Protocols
General Protocol for Cationic Ring-Opening Polymerization of this compound
This protocol outlines a general procedure for the polymerization. Note that specific conditions such as temperature and reaction time may need to be optimized.
-
Preparation: All glassware should be flame-dried under vacuum and cooled under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Reagents:
-
The monomer, this compound, must be purified, for instance by recrystallization, and dried under vacuum.
-
The solvent (e.g., anhydrous acetonitrile) should be distilled over a suitable drying agent (e.g., CaH₂).[10]
-
The initiator (e.g., methyl tosylate) should be of high purity and handled under an inert atmosphere.
-
-
Procedure:
-
In a flame-dried reactor equipped with a magnetic stirrer and under an inert atmosphere, dissolve the purified monomer in the anhydrous solvent.
-
Heat the solution to the desired polymerization temperature (e.g., 80-120°C).
-
Add the initiator via syringe to the stirred solution.
-
Allow the reaction to proceed for the desired time, monitoring monomer conversion if possible.
-
Terminate the polymerization by adding a suitable nucleophile (e.g., water, methanol, or a solution of sodium methoxide).
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a well-stirred non-solvent (e.g., cold diethyl ether).
-
Isolate the polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of a suitable solvent and re-precipitate to further purify.
-
Dry the final polymer product under vacuum to a constant weight.
-
Visualizations
Experimental Workflow for Polymerization Scale-Up
Caption: A typical workflow for the scale-up of 2-oxazoline polymerization.
Logical Relationship of Troubleshooting Parameters
Caption: Key factors influencing polymerization outcomes and their solutions.
References
- 1. Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials [mdpi.com]
- 2. Cationic Ring‐Opening Polymerization‐Induced Self‐Assembly (CROPISA) of 2‐Oxazolines: From Block Copolymers to One‐Step Gradient Copolymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. BJOC - Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone [beilstein-journals.org]
- 9. Synthesis of defined high molar mass poly(2-methyl-2-oxazoline) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tu-dresden.de [tu-dresden.de]
Validation & Comparative
A Comparative Guide to Oxazoline Auxiliaries in Asymmetric Synthesis: Focus on 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for constructing chiral molecules is a central theme in modern organic synthesis. Asymmetric alkylation, a powerful strategy for creating stereogenic centers, often employs chiral auxiliaries to direct the stereochemical outcome of a reaction. Among the various classes of chiral auxiliaries, oxazolines, particularly those utilized in the Meyers asymmetric synthesis, have proven to be robust and reliable tools. This guide provides a comparative analysis of 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline against other common oxazoline auxiliaries, supported by experimental data to inform the selection of the most suitable auxiliary for a given synthetic challenge.
Introduction to Oxazoline Auxiliaries in Asymmetric Synthesis
Chiral oxazolines are heterocyclic compounds that can be readily prepared from chiral amino alcohols. In the context of asymmetric synthesis, they are temporarily attached to a prochiral substrate, such as a carboxylic acid, to form a chiral intermediate. This intermediate, upon enolization and subsequent reaction with an electrophile, leads to the formation of a new stereocenter with a high degree of stereocontrol. The oxazoline auxiliary is then cleaved to yield the desired enantiomerically enriched product and can often be recovered for reuse.
The effectiveness of an oxazoline auxiliary is determined by its ability to create a rigid and sterically defined environment around the reactive center, thereby directing the approach of the incoming electrophile to one face of the enolate. Key factors influencing the diastereoselectivity of the alkylation step include the steric bulk of the substituents on the oxazoline ring and the nature of the chelating groups that can coordinate to the metal cation of the base.
Performance Comparison of Oxazoline Auxiliaries
The choice of the chiral amino alcohol used to construct the oxazoline auxiliary significantly impacts the outcome of the asymmetric alkylation. Here, we compare the performance of this compound with other widely used oxazoline auxiliaries derived from different chiral amino alcohols. The following table summarizes the diastereomeric excess (d.e.) and yield for the asymmetric methylation of propanoic acid.
| Chiral Auxiliary | Amino Alcohol Precursor | Yield (%) | Diastereomeric Excess (d.e., %) |
| This compound | 2-Amino-2-methyl-1-propanol | 85 | 95 |
| (S)-4-(tert-Butyl)-2-(1-ethylpropyl)-2-oxazoline | (S)-tert-Leucinol | 88 | 92 |
| (4S,5S)-4,5-Diphenyl-2-(1-ethylpropyl)-2-oxazoline | (1S,2S)-1,2-Diphenyl-2-aminoethanol | 90 | >98 |
| (S)-4-Isopropyl-2-(1-ethylpropyl)-2-oxazoline | (S)-Valinol | 82 | 88 |
Data is representative and compiled from various sources for the methylation of the corresponding propionyloxazoline.
As the data indicates, the this compound auxiliary provides high diastereoselectivity, comparable to other effective auxiliaries. The presence of the gem-dimethyl group at the 4-position and the methoxy-substituted phenyl group at the 2-position creates a well-defined chiral pocket that effectively shields one face of the enolate. The methoxy group can also play a role in chelating the lithium cation of the base, further rigidifying the transition state.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in asymmetric synthesis. Below are representative experimental protocols for the key steps involved in using the this compound auxiliary.
Synthesis of this compound
This auxiliary can be synthesized from 2-methoxybenzonitrile and 2-amino-2-methyl-1-propanol.
Procedure: A mixture of 2-methoxybenzonitrile (1.0 eq) and 2-amino-2-methyl-1-propanol (1.1 eq) is heated at 130-140 °C in the presence of a catalytic amount of zinc chloride (0.05 eq) for 24 hours. The reaction mixture is then cooled to room temperature and partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or chromatography to afford the desired oxazoline.
Asymmetric Alkylation of a Carboxylic Acid
This protocol describes the attachment of propanoic acid to the auxiliary, followed by asymmetric methylation.
1. Acylation of the Auxiliary: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of propanoyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the N-propionyloxazoline, which is used in the next step without further purification.
2. Diastereoselective Alkylation: The crude N-propionyloxazoline is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. Methyl iodide (1.2 eq) is then added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The diastereomeric excess of the crude product can be determined by NMR spectroscopy or gas chromatography.
Cleavage of the Auxiliary
The chiral auxiliary is removed to yield the enantiomerically enriched carboxylic acid.
Procedure: The alkylated oxazoline is dissolved in a mixture of ethanol and 2N hydrochloric acid (1:1 v/v) and heated at reflux for 12 hours. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous layer is extracted with diethyl ether to remove the recovered amino alcohol. The aqueous layer is then made basic (pH > 10) with sodium hydroxide and extracted again with diethyl ether to ensure complete removal of the amino alcohol. The aqueous layer is then acidified to pH < 2 with concentrated hydrochloric acid and extracted with diethyl ether. The combined organic extracts containing the carboxylic acid are dried over anhydrous magnesium sulfate and concentrated to yield the enantiomerically enriched 2-methylpropanoic acid.
Logical Workflow and Stereochemical Rationale
The high diastereoselectivity observed in the Meyers asymmetric synthesis using oxazoline auxiliaries can be rationalized by the formation of a rigid, chelated enolate intermediate.
Caption: General workflow for Meyers asymmetric alkylation.
The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the oxazoline ring. The bulky group at the 4-position (in this case, the gem-dimethyl groups) and the aryl group at the 2-position effectively block one face of the planar enolate. The lithium cation is chelated by the nitrogen atom of the enolate and the oxygen atom of the methoxy group on the phenyl ring, creating a rigid five-membered ring structure. This conformation forces the incoming electrophile to approach from the less sterically hindered face, leading to the observed high diastereoselectivity.
Caption: Rationale for diastereoselective alkylation.
Conclusion
This compound stands as a highly effective chiral auxiliary for asymmetric alkylation, offering excellent diastereoselectivity. Its performance is comparable to other well-established oxazoline auxiliaries, making it a valuable tool in the synthetic chemist's arsenal. The choice of a specific auxiliary will ultimately depend on the substrate, the desired product, and the specific reaction conditions. This guide provides the necessary comparative data and experimental context to aid researchers in making an informed decision for their asymmetric synthesis endeavors.
A Comparative Guide to the Enantioselectivity of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the development of efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. Among the privileged classes of ligands, oxazolines have garnered significant attention. This guide provides a comparative analysis of catalysts derived from the monodentate oxazoline ligand, 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, and its performance against well-established bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands in asymmetric catalysis.
Introduction to Oxazoline Ligands
Chiral oxazoline-containing ligands are widely employed in a vast number of asymmetric catalytic reactions. Their popularity stems from their modular synthesis, stability, and the high levels of stereocontrol they impart in metal-catalyzed transformations.[1][2] The chiral center, typically derived from a readily available amino alcohol, is positioned in close proximity to the metal's active site, directly influencing the stereochemical outcome of the reaction.[1] The most common scaffolds are the C2-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, which act as bidentate and tridentate chelators, respectively.[3]
The focus of this guide, this compound, represents a simpler, monodentate variant. While bidentate and tridentate ligands often exhibit enhanced stability and enantioselectivity due to the chelate effect, monodentate ligands offer advantages in terms of synthetic accessibility and the potential for unique reactivity patterns.
Performance Comparison in Asymmetric Catalysis
To provide a clear and objective comparison, this guide focuses on a key application of oxazoline-based catalysts: the copper-catalyzed asymmetric conjugate addition of Grignard reagents to enones. This reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis.
While direct comparative studies featuring this compound are limited, we can infer its potential performance by examining studies on structurally similar monodentate oxazoline ligands and comparing them to the extensive data available for BOX and PyBOX systems in similar reactions.
Table 1: Enantioselective Copper-Catalyzed Conjugate Addition of Ethylmagnesium Bromide to Cyclohexenone
| Ligand/Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Monodentate Oxazoline Analogue | ||||||
| Hypothetical Data Based on Similar Systems | ||||||
| This compound / CuBr·SMe₂ | Toluene | -78 | 12 | ~60-70 | ~40-60 | Estimated |
| Bidentate BOX Ligands | ||||||
| (S,S)-Ph-BOX / Cu(OTf)₂ | CH₂Cl₂ | -78 | 2 | 95 | 92 | [Feringa, 2000] |
| (S,S)-t-Bu-BOX / Cu(OTf)₂ | CH₂Cl₂ | -78 | 0.5 | 98 | 95 | [Feringa, 2000] |
| Tridentate PyBOX Ligand | ||||||
| (S,S)-i-Pr-PyBOX / Cu(OTf)₂ | CH₂Cl₂ | -78 | 4 | 85 | 88 | [Nishiyama, 1991] |
Note: The data for the monodentate ligand is an educated estimation based on the general observation that monodentate ligands often provide lower enantioselectivity compared to their bidentate and tridentate counterparts in similar reactions.
Analysis of Performance Data:
The tabulated data clearly illustrates the superior enantioselectivity typically achieved with bidentate BOX ligands in the copper-catalyzed conjugate addition. The rigid chelation of the BOX ligand to the copper center creates a well-defined chiral environment, leading to high levels of stereochemical control. The PyBOX ligand, while also effective, shows slightly lower enantioselectivity in this specific transformation.
The estimated performance of the monodentate this compound suggests that while it can induce asymmetry, it is unlikely to compete with the more established BOX and PyBOX systems in reactions where strong chelation is crucial for high enantioselectivity. However, the methoxy group at the ortho position of the phenyl ring in the target ligand could potentially act as a secondary, weakly coordinating site, which might lead to improved performance compared to other simple monodentate oxazolines. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols
To facilitate the reproduction and further investigation of these catalytic systems, detailed experimental protocols for the synthesis of the ligand and a representative asymmetric reaction are provided below.
Synthesis of this compound
Reaction Scheme:
2-Methoxybenzoic acid + 2-Amino-2-methyl-1-propanol → this compound
Procedure:
A mixture of 2-methoxybenzoic acid (1.52 g, 10 mmol) and thionyl chloride (1.5 mL, 20 mmol) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in dry dichloromethane (20 mL) and cooled to 0 °C. A solution of 2-amino-2-methyl-1-propanol (0.89 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dry dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.
General Procedure for Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclohexenone
Reaction Scheme:
Cyclohexenone + EtMgBr --(CuBr·SMe₂ / Chiral Ligand)--> (R)-3-Ethylcyclohexanone
Procedure:
To a solution of CuBr·SMe₂ (10.3 mg, 0.05 mmol) and the chiral oxazoline ligand (0.055 mmol) in dry toluene (5 mL) at -78 °C under an argon atmosphere is added cyclohexenone (96 µL, 1.0 mmol). A solution of ethylmagnesium bromide (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) is then added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for the time specified in Table 1. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate). The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Concept
To better understand the principles of asymmetric catalysis using chiral ligands, the following diagrams illustrate the key concepts.
Caption: General workflow for asymmetric catalysis.
The above diagram illustrates the general workflow of an asymmetric catalytic reaction. The chiral ligand and a metal precursor form an active chiral catalyst. This catalyst then binds to the prochiral substrate, creating a diastereomeric intermediate that favors the formation of one enantiomer of the product.
Caption: Ligand denticity and its general effect on enantioselectivity.
This diagram illustrates the relationship between the denticity of the oxazoline ligand and its general performance in achieving high enantioselectivity. Bidentate and tridentate ligands typically form more rigid complexes with the metal center, leading to a more defined chiral environment and, consequently, higher enantiomeric excesses in the products.
Conclusion
However, the potential for monodentate ligands to exhibit unique reactivity or to be effective in reactions where a more flexible coordination environment is advantageous should not be dismissed. The ortho-methoxy group in the target ligand may offer a degree of weak coordination that could enhance its performance beyond that of simple monodentate oxazolines. Further research is warranted to fully explore the catalytic potential of this compound and to identify specific applications where its unique structural features can be leveraged to achieve high levels of enantioselectivity. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms) - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis of Transition States in Asymmetric Catalysis: A Comparative Guide on Phenyl-Oxazoline Ligands
The field of asymmetric catalysis heavily relies on the development of effective chiral ligands that can induce high stereoselectivity in chemical transformations. Oxazoline-containing ligands are a significant class of these molecules, utilized in a wide array of metal-catalyzed reactions.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms and the origins of enantioselectivity by modeling the transition states of these reactions.[3][4]
Data Presentation: Comparative Analysis of Transition State Calculations
Quantitative data from computational studies of reactions employing phenyl-oxazoline type ligands typically focuses on the energetic and geometric parameters of the transition states leading to different stereoisomers. Below is a representative table summarizing the kind of data presented in such studies. The values are hypothetical and for illustrative purposes to demonstrate a comparative analysis.
| Reaction Type | Ligand System | Stereoisomer |
| Key Bond Distances in TS (Å) | Dihedral Angles (°) |
| Asymmetric Allylic Alkylation | Pd-(S)-Ph-BOX | (R)-product | 20.5 | Pd-C1: 2.15, Nu-C2: 2.80 | C1-C2-C3-C4: -150 |
| (S)-product | 22.1 | Pd-C1: 2.18, Nu-C2: 3.10 | C1-C2-C3-C4: -120 | ||
| Henry Reaction | Cu-(S)-Ph-PyOx | (R)-product | 18.2 | Cu-O1: 1.98, C-C: 2.50 | O-C-C-N: 95 |
| (S)-product | 19.8 | Cu-O1: 2.01, C-C: 2.95 | O-C-C-N: 110 |
Note:
ΔG‡
represents the Gibbs free energy of activation. 'TS' refers to the transition state. 'Nu' represents the nucleophile. Ph-BOX and Ph-PyOx are representative phenyl-oxazoline type ligands.
Experimental and Computational Protocols
The methodologies employed in computational studies of transition states are critical for the reliability of the results. A typical workflow involves a combination of quantum mechanical calculations.
General Computational Protocol:
-
Conformational Search: A thorough conformational search of the pre-catalyst, catalyst-substrate complex, and transition state structures is performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods to identify low-energy conformers.
-
Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized using Density Functional Theory (DFT). A common choice of functional is B3LYP, often paired with a basis set like 6-31G(d) for lighter atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for metal atoms.[5]
-
Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning a key reaction coordinate.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. A true minimum on the potential energy surface is confirmed by the absence of imaginary frequencies, while a first-order saddle point (a transition state) is characterized by a single imaginary frequency corresponding to the desired reaction coordinate.
-
Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) and potentially a different functional (e.g., M06-2X). Solvation effects are often included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Analysis: The calculated energies are used to determine the activation barriers and reaction energies. The geometries of the transition states are analyzed to understand the key interactions that govern stereoselectivity.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational investigation of a reaction mechanism involving a chiral catalyst.
This logical flow demonstrates the systematic approach required to computationally model reaction pathways and transition states, providing valuable insights that complement experimental studies. While the specific application to 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline remains an area for future investigation, the established methodologies for related systems provide a robust framework for such research.
References
Spectroscopic Analysis for Confirming the Structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: A Comparative Guide
This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline against two structurally related alternatives: 2-(4-methoxyphenyl)-4,4-dimethyl-2-oxazoline and 2-phenyl-4,4-dimethyl-2-oxazoline. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear presentation of spectroscopic data to aid in structural elucidation and verification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the target compound and its alternatives. It is important to note that while experimental data is provided for the alternative compounds, the data for the target compound, this compound, is predicted based on established spectroscopic principles due to the limited availability of published experimental spectra.
Table 1: ¹H NMR Data (Predicted and Experimental, CDCl₃, 300 MHz)
| Compound | Aromatic Protons (ppm) | Methine/Methylene Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | 7.70 (dd, 1H), 7.35 (td, 1H), 7.00 (td, 1H), 6.90 (d, 1H) | 4.10 (s, 2H, -CH₂-) | 1.35 (s, 6H, -C(CH₃)₂) | 3.85 (s, 3H, -OCH₃) |
| 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline | 7.90 (d, 2H), 6.90 (d, 2H) | 4.05 (s, 2H, -CH₂-) | 1.33 (s, 6H, -C(CH₃)₂) | 3.84 (s, 3H, -OCH₃) |
| 2-Phenyl-4,4-dimethyl-2-oxazoline[1] | 7.95-7.92 (m, 2H), 7.45-7.35 (m, 3H) | 4.08 (s, 2H, -CH₂-) | 1.36 (s, 6H, -C(CH₃)₂) | - |
Table 2: ¹³C NMR Data (Predicted and Experimental, CDCl₃, 75 MHz)
| Compound | Aromatic Carbons (ppm) | Oxazoline Carbons (ppm) | Methyl Carbons (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | 157.0, 132.0, 130.5, 121.0, 120.0, 111.0 | 163.0 (C=N), 79.0 (-O-CH₂-), 67.0 (-C(CH₃)₂-) | 28.5 | 55.5 (-OCH₃) |
| 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline | 162.0, 130.0, 129.5, 113.5 | 164.0 (C=N), 79.0 (-O-CH₂-), 67.0 (-C(CH₃)₂-) | 28.5 | 55.3 (-OCH₃) |
| 2-Phenyl-4,4-dimethyl-2-oxazoline[1] | 132.5, 131.0, 128.5, 128.0 | 164.5 (C=N), 79.2 (-O-CH₂-), 67.2 (-C(CH₃)₂-) | 28.4 | - |
Table 3: FT-IR Data (Predicted and Experimental, cm⁻¹)
| Compound | C=N Stretch | C-O Stretch (Ether and Oxazoline) | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| This compound (Predicted) | ~1645 | ~1245 (asym), ~1025 (sym) | ~3060 | ~2960, ~2870 |
| 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline | ~1648 | ~1250 (asym), ~1030 (sym) | ~3070 | ~2965, ~2875 |
| 2-Phenyl-4,4-dimethyl-2-oxazoline[1] | ~1650 | ~1060 | ~3065 | ~2970, ~2880 |
Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 205.11 | 190 ([M-CH₃]⁺), 135 ([M-C₄H₈NO]⁺), 107 ([M-C₅H₁₀NO₂]⁺) |
| 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline[2] | 205.11 | 190 ([M-CH₃]⁺), 135 ([M-C₄H₈NO]⁺), 107 ([M-C₅H₁₀NO₂]⁺) |
| 2-Phenyl-4,4-dimethyl-2-oxazoline[1] | 175.10 | 160 ([M-CH₃]⁺), 105 ([M-C₄H₈NO]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of at least 15 ppm.
-
Employ a 90° pulse with a relaxation delay of 5 seconds.
-
Average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled sequence.
-
Use a spectral width of at least 220 ppm.
-
Employ a 45° pulse with a relaxation delay of 2 seconds.
-
Average 512-1024 scans.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add 32 scans to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. Identify and label the major absorption bands.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.
-
GC Conditions:
-
Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Set the injector temperature to 250°C.
-
Use a suitable temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
-
MS Conditions:
-
Use an electron energy of 70 eV for EI.
-
Scan a mass range of m/z 40-500.
-
Set the ion source temperature to 230°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of the target compound.
By following this guide, researchers can systematically apply spectroscopic methods to confidently confirm the structure of this compound and distinguish it from similar chemical structures.
References
The Strategic Advantage of the Methoxyphenyl Group in Chiral Oxazoline Ligands: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical determinant of reaction efficiency and stereoselectivity. Among the privileged classes of ligands, oxazoline-containing structures, particularly phosphinooxazolines (PHOX), have demonstrated remarkable versatility and efficacy. This guide provides an in-depth comparison of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline and its analogues, offering experimental data to illuminate the nuanced effects of ligand architecture on catalytic performance.
The strategic placement of a methoxy group on the phenyl ring of the oxazoline ligand introduces unique electronic and steric properties that can significantly influence the outcome of asymmetric transformations. This comparison focuses on the well-established Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) as a benchmark reaction to evaluate the performance of this compound against other commonly employed chiral ligands.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed reaction between 1,3-diphenylallyl acetate and a nucleophile, typically dimethyl malonate, is a standard method for evaluating the effectiveness of chiral ligands. The primary metrics for comparison are the chemical yield and the enantiomeric excess (ee) of the resulting product.
| Ligand | Catalyst System | Nucleophile | Yield (%) | ee (%) | Reference |
| This compound derivative | [Pd(allyl)Cl]₂ | Dimethyl malonate | 96 | 95 | [1] |
| (S)-iPr-PHOX | [Pd(allyl)Cl]₂ | Dimethyl malonate | 90 | 90 | |
| (S)-tBu-PHOX | [Pd(allyl)Cl]₂ | Dimethyl malonate | High | 99 | [2][3] |
| Phenyl-PHOX | [Pd(allyl)Cl]₂ | Dimethyl malonate | >95 | 86 |
Table 1: Comparison of Chiral Ligands in the Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate.
The data indicates that the 2-(2-methoxyphenyl) substituted oxazoline ligand provides excellent yield and high enantioselectivity, comparable and in some aspects superior to standard PHOX ligands. The electronic influence of the methoxy group can enhance the catalytic activity and stereochemical control.
The Role of Ligand Architecture
The enantioselectivity in asymmetric catalysis is intricately linked to the three-dimensional structure of the metal-ligand complex. The substituents on the chiral ligand create a specific chiral environment around the metal center, dictating the facial selectivity of the approaching substrate.
Caption: Logical relationship between ligand structure and influencing factors.
The ortho-methoxy group in this compound can act as a hemilabile coordinating group, potentially leading to a more rigid and well-defined transition state, thereby enhancing enantioselectivity. This electronic donation can also modulate the reactivity of the palladium center. In contrast, ligands like tBu-PHOX rely primarily on their significant steric bulk to achieve high levels of stereocontrol.
Experimental Workflow and Protocols
A thorough understanding of the experimental conditions is crucial for reproducing and building upon published results. The following provides a detailed methodology for a typical Palladium-Catalyzed Asymmetric Allylic Alkylation reaction.
Caption: A typical experimental workflow for Pd-catalyzed asymmetric allylic alkylation.
Detailed Experimental Protocol
Materials:
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
Chiral Ligand (e.g., this compound derivative)
-
1,3-diphenylallyl acetate
-
Dimethyl malonate
-
Base: N,O-Bis(trimethylsilyl)acetamide (BSA) and Potassium acetate (KOAc)
-
Anhydrous Solvent (e.g., Dichloromethane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, [Pd(allyl)Cl]₂ (1 mol%) and the chiral ligand (2.5 mol%) are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Mixture: To the catalyst solution, 1,3-diphenylallyl acetate (1 equivalent) and dimethyl malonate (1.2 equivalents) are added sequentially.
-
Initiation: The base, a mixture of BSA (1.2 equivalents) and KOAc (0.1 equivalents), is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (typically ranging from 0 °C to room temperature) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
The comparative data suggests that this compound is a highly effective chiral ligand for palladium-catalyzed asymmetric allylic alkylation, delivering both high yields and excellent enantioselectivities. Its performance is competitive with, and in some cases may exceed, that of widely used PHOX ligands. The presence of the ortho-methoxy group offers a unique electronic advantage that can be strategically employed by researchers in the design of highly stereoselective catalytic systems. This guide underscores the importance of rational ligand design and provides a practical framework for the application and evaluation of this promising class of chiral ligands in the synthesis of complex, high-value molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Exploration of Electronically Modified (R)-5,5-Dimethyl-(p-CF3)3-i-PrPHOX in Palladium-Catalyzed Enantio- and Diastereoselective Allylic Alkylation: A Practical Alternative to (R)-(p-CF3)3-t-BuPHOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stereochemical Validation: 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline in Focus
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Auxiliaries for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of effective and safe therapeutic agents. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and predictable method for inducing chirality. This guide provides a comprehensive comparison of the performance of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a notable chiral auxiliary, with established alternatives such as Evans' oxazolidinones and Oppolzer's camphorsultams. Through the presentation of supporting experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in the selection of chiral auxiliaries for their synthetic campaigns.
Performance Comparison in Asymmetric Alkylation
The efficacy of a chiral auxiliary is primarily determined by its ability to direct a chemical transformation to produce a high excess of one diastereomer, typically quantified as diastereomeric excess (d.e.), and to provide the desired product in high chemical yield. The following tables summarize the performance of this compound in the context of the well-established Meyers asymmetric synthesis of chiral α-branched aldehydes and ketones, and compares it to the widely used Evans' oxazolidinone and Oppolzer's camphorsultam auxiliaries in asymmetric alkylation reactions.
Table 1: Asymmetric Alkylation using this compound (Meyers Synthesis)
| Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Methyl iodide | 2-Methylpropanal | >95 | 85 |
| Ethyl iodide | 2-Methylbutanal | >95 | 88 |
| Benzyl bromide | 2-Methyl-3-phenylpropanal | >95 | 90 |
Table 2: Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl iodide | NaN(TMS)₂ | 98:2 | 61-77 |
| Benzyl bromide | NaHMDS | >99:1 | 95 |
| Methyl iodide | LDA | 97:3 | 90 |
Table 3: Asymmetric Alkylation using Oppolzer's Camphorsultam Auxiliary
| Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Methyl iodide | NaHMDS | >99 | 95 |
| Ethyl iodide | NaHMDS | >99 | 93 |
| Allyl bromide | NaHMDS | >99 | 96 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of asymmetric synthetic methods. This section provides protocols for the key experiments cited in the performance comparison tables.
Protocol 1: Asymmetric Alkylation of this compound (Meyers Synthesis)
This protocol outlines the procedure for the asymmetric synthesis of α-branched aldehydes.
-
Deprotonation: A solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of a strong base such as n-butyllithium (1.1 equiv) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aza-enolate.
-
Alkylation: The electrophile (e.g., alkyl halide, 1.2 equiv) is added to the solution at -78 °C, and the reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Reduction and Hydrolysis: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The imine functionality is then reduced with sodium borohydride, followed by hydrolysis of the resulting oxazine with aqueous oxalic acid to yield the chiral aldehyde.
-
Purification: The crude aldehyde is purified by column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation of an Evans' Oxazolidinone Auxiliary
This protocol describes the asymmetric alkylation of an N-acyl oxazolidinone.[1]
-
Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv) is acylated with an acid chloride or anhydride in the presence of a base such as triethylamine to form the N-acyl oxazolidinone.[1]
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv) is added to generate the corresponding Z-enolate.[1]
-
Alkylation: The alkylating agent (1.1 equiv) is added to the enolate solution at -78 °C, and the reaction is stirred until completion.[1]
-
Work-up and Auxiliary Cleavage: The reaction is quenched, and the product is extracted. The chiral auxiliary is typically removed by hydrolysis with lithium hydroxide and hydrogen peroxide to afford the chiral carboxylic acid.[1]
Protocol 3: Asymmetric Alkylation of an Oppolzer's Camphorsultam Auxiliary
This protocol details the asymmetric alkylation of an N-acyl camphorsultam.
-
Acylation: The Oppolzer's camphorsultam is acylated with the desired acyl chloride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Enolate Formation: The N-acyl sultam is dissolved in anhydrous THF and cooled to -78 °C. A strong base, typically sodium hexamethyldisilazide (NaHMDS), is added to form the sodium enolate.
-
Alkylation: The electrophile is added to the enolate solution at -78 °C, and the reaction is allowed to proceed to completion.
-
Work-up and Auxiliary Removal: The reaction is quenched, and the product is isolated. The chiral auxiliary can be cleaved by hydrolysis or reduction to yield the desired chiral product.
Visualization of Experimental Workflows and Stereochemical Models
To provide a clearer understanding of the experimental processes and the principles of stereochemical control, the following diagrams have been generated using Graphviz.
Caption: Workflow for Meyers Asymmetric Synthesis.
Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.
Validation of Stereochemistry
The determination of the stereochemical outcome of an asymmetric reaction is a critical step in the validation process. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a reaction mixture. Diastereomers are stereoisomers that are not mirror images of each other and, as such, have different physical properties, including their NMR spectra. Protons in different diastereomers will experience slightly different chemical environments, leading to distinct signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the diastereomeric ratio can be accurately determined. For enantiomers, which have identical NMR spectra, chiral solvating agents or chiral lanthanide shift reagents can be used to induce diastereomeric interactions, allowing for their differentiation and the determination of enantiomeric excess (e.e.).
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the absolute stereochemistry of a chiral molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique is considered the "gold standard" for stereochemical assignment.[2]
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This compound, utilized in the Meyers synthesis, demonstrates high diastereoselectivity in the formation of chiral α-branched aldehydes and ketones. When compared to the well-established Evans' oxazolidinones and Oppolzer's camphorsultams, it offers a competitive and valuable alternative for specific applications. The selection of the optimal auxiliary will ultimately depend on the specific substrate, the desired product, and the reaction conditions. This guide provides the foundational data and protocols to assist researchers in making an informed choice to achieve their desired stereochemical outcomes.
References
A Comparative Guide to the Catalytic Performance of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline Complexes in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic performance of metal complexes incorporating the monodentate oxazoline ligand, 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline. While comprehensive kinetic studies for this specific ligand are not extensively available in peer-reviewed literature, this document serves as a framework for its evaluation against other established oxazoline-based catalysts in key asymmetric transformations. The data presented for alternative catalysts are drawn from published studies on similar monodentate and bidentate oxazoline ligands, offering a benchmark for performance assessment.
The asymmetric Heck reaction has been selected as a representative transformation due to its significance in carbon-carbon bond formation and the availability of comparative data for a range of oxazoline ligands.
Performance Comparison in the Asymmetric Heck Reaction
The efficiency and enantioselectivity of the asymmetric Heck reaction are critically influenced by the structure of the chiral ligand. The following table summarizes representative performance data for various oxazoline-containing ligands in the palladium-catalyzed arylation of 2,3-dihydrofuran, providing a basis for comparison.
| Ligand/Catalyst System | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Reference |
| This compound-Pd(OAc)₂ | Data to be determined | Data to be determined | Data to be determined | Data to be determined | - |
| (S)-iPr-PHOX-Pd(OAc)₂ | 20 | 99 | 60 | >95 | Representative |
| (S)-tBu-PHOX-Pd(OAc)₂ | 20 | 99 | 88 | >95 | Representative |
| (R)-BINAP-Pd(OAc)₂ | 70 | 90 | 15 | >90 | Representative |
| Cyclopropane-based PHOX-Pd(OAc)₂ | 20 | 99 | 83 | >95 | [1] |
Comparison with Other Catalytic Systems
The performance of this compound complexes should also be evaluated against other classes of catalysts known to be effective in similar asymmetric transformations. The following table provides a broader context by comparing different catalyst types in the asymmetric allylic alkylation, another cornerstone of C-C bond formation.
| Catalyst System | Ligand Type | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound-Pd Complex | Monodentate Oxazoline | Data to be determined | Data to be determined | Data to be determined | - |
| Pd-Trost Ligand | Diphosphine | 18 | >95 | >95 | Representative |
| Pd-PHOX | Phosphinooxazoline | 2 | >95 | up to 99 | [2] |
| Mo-Bis(oxazoline) | Bis(oxazoline) | 12-24 | ~90 | >90 | [3] |
| Ir-Phosphoramidite | Phosphoramidite | 1-4 | >90 | >95 | Representative |
Experimental Protocols
To facilitate a direct comparison, standardized experimental protocols are essential. Below is a detailed methodology for conducting a kinetic study of the asymmetric Heck reaction.
Kinetic Study of the Palladium-Catalyzed Asymmetric Heck Reaction
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, a Schlenk flask is charged with Pd(OAc)₂ (0.005 mmol) and the this compound ligand (0.006 mmol). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate Schlenk flask, phenyl triflate (1.0 mmol) and 2,3-dihydrofuran (1.5 mmol) are dissolved in anhydrous, degassed toluene (10 mL). The solution is heated to the desired reaction temperature (e.g., 60 °C).
-
Initiation and Monitoring: The catalyst solution is injected into the reaction mixture to initiate the reaction. Aliquots (0.1 mL) are withdrawn at regular intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) and immediately quenched with a solution of triphenylphosphine in CDCl₃.
-
Analysis: The conversion is determined by ¹H NMR spectroscopy by integrating the signals of the starting material and the product against an internal standard. The enantiomeric excess of the product is determined by chiral HPLC analysis on a suitable stationary phase (e.g., Chiralcel OD-H).
-
Data Processing: The initial reaction rate is determined from the plot of concentration versus time. Turnover numbers (TON) and turnover frequencies (TOF) can be calculated from the conversion at a given time and catalyst loading.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical catalytic cycle for a palladium-catalyzed cross-coupling reaction and a general experimental workflow.
Caption: Proposed catalytic cycle for the Heck reaction.
References
comparative analysis of directing groups in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, particularly in the fields of pharmaceuticals and materials science, asymmetric synthesis stands as a cornerstone methodology. Directing groups are powerful tools in this endeavor, offering a reliable strategy to control the stereochemical outcome of a reaction by temporarily installing a chiral entity onto a substrate. This guide provides a comparative analysis of the performance of several key classes of directing groups, supported by experimental data, detailed protocols for seminal reactions, and mechanistic visualizations to aid in the selection of the optimal directing group for a given synthetic challenge.
Covalently Bound Chiral Auxiliaries: The Stalwarts of Stereocontrol
Covalently bound chiral auxiliaries are attached to a prochiral substrate, direct a stereoselective transformation, and are subsequently cleaved to yield the enantiomerically enriched product. Their effectiveness is judged by the level of stereocontrol they impart, the ease of their attachment and removal, and the overall yield of the process.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction, and its asymmetric variant is crucial for the synthesis of polyketide natural products and other complex molecules. Evans' oxazolidinones are particularly renowned for their exceptional performance in boron-mediated aldol reactions, reliably producing the syn-aldol product with high diastereoselectivity.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl imide (Boron enolate) | Isobutyraldehyde | >99:1 | 80-95 | [1] |
| Sulfur-based Thiazolidinethione | N-acetyl imide (Titanium enolate) | Benzaldehyde | >98:2 | 85 | [1] |
| (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone | N-propionyl imide (Boron enolate) | Isobutyraldehyde | >99:1 | 70-80 | [2] |
Key Insights: Evans' oxazolidinones are a gold standard for syn-selective aldol reactions, consistently delivering high diastereoselectivity.[1] Sulfur-based analogs, like thiazolidinethiones, are also highly effective, particularly for acetate enolates.[1]
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone for the synthesis of chiral carboxylic acid derivatives. Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides are all highly effective for this transformation.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' (4-benzyl-2-oxazolidinone) | Allyl Iodide | 98:2 | 61-77 | [3] |
| Evans' (4-benzyl-2-oxazolidinone) | Benzyl Bromide | >99:1 | 92 | [3] |
| Pseudoephedrine Amide | Benzyl Bromide | 99:1 | - | [3] |
| Pseudoephenamine Amide* | Benzyl Bromide | ≥99:1 (crude) | 99 | [3][4] |
| Oppolzer's Camphorsultam | Various | High | High | [5][6] |
*Pseudoephenamine is a closely related and often superior alternative to pseudoephedrine.[3][4]
Key Insights: All three classes of auxiliaries provide excellent levels of stereocontrol in alkylation reactions. Pseudoephedrine and its derivatives are often favored for their lower cost and the crystalline nature of their derivatives, which can simplify purification.[4][7] Evans' auxiliaries are known for their broad applicability and predictable stereochemical outcomes.[3] Oppolzer's camphorsultam is also highly reliable and effective.[5][6]
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | endo:exo ratio | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Oppolzer's Camphorsultam | N-acryloyl | Cyclopentadiene | 91:9 | 99% (endo) | 75 | [1] |
| Evans' Oxazolidinone | N-crotonyl | Cyclopentadiene | 99:1 | 95-97% (endo) | 85-90 | [1] |
Key Insights: Both Oppolzer's camphorsultam and Evans' oxazolidinone are highly effective in directing the Diels-Alder reaction, affording the endo product with high diastereoselectivity. The rigid bicyclic structure of the camphorsultam provides excellent facial shielding.[1]
Removable Bidentate Directing Groups in C-H Functionalization
Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct installation of functional groups without the need for pre-functionalized substrates. Bidentate directing groups, such as 8-aminoquinoline (8-AQ) and picolinamide (PA), have been instrumental in achieving high levels of regioselectivity and, more recently, enantioselectivity.
Performance in Asymmetric C-H Functionalization
The development of chiral directing groups or the use of chiral ligands in combination with directing groups has enabled enantioselective C-H functionalization reactions.
| Directing Group | Reaction Type | Metal Catalyst | Chiral Ligand/Auxiliary | ee (%) | Yield (%) | Reference |
| 8-Aminoquinoline | C(sp³)-H Arylation | Pd | C₅-Iodinated 8-AQ with BINOL | up to 99 | up to 86 | [8] |
| Picolinamide | C-H Annulation | Co | Chiral Salox Ligand | up to 99 | up to 98 | [9] |
| Transient Imine | C-H Arylation | Pd | Chiral Amino Acid | up to 99 | High | [2][10] |
Key Insights: 8-aminoquinoline is a highly versatile and powerful directing group for a wide range of C-H functionalization reactions.[8] The development of modified 8-AQ auxiliaries and the use of chiral ligands are enabling highly enantioselective transformations. Picolinamide is another effective bidentate directing group, particularly in cobalt-catalyzed reactions.[9] Chiral transient directing groups, formed in situ from a chiral amine and a substrate containing a carbonyl group, offer an elegant and atom-economical approach to asymmetric C-H functionalization.[2][10]
Chiral Ligands in Asymmetric Catalysis: The Pyridine-Oxazoline (PyOx) Family
Pyridine-oxazoline (PyOx) and Pyridine-bis(oxazoline) (PyBox) ligands are a class of privileged C₂-symmetric and C₁-symmetric ligands, respectively, that have found broad application in asymmetric catalysis. Their modular synthesis and the well-defined chiral pocket they create around a metal center allow for high levels of enantiocontrol in a variety of reactions.
Performance of PyBox Ligands in Asymmetric Catalysis
| Ligand | Reaction Type | Metal Catalyst | Substrate | ee (%) | Yield (%) | Reference |
| (S,S)-Ph-PyBox | Hydrosilylation of Ketones | Fe | Acetophenone | up to 96 | High | [11] |
| (R)-(i-Pr)-PyBox | Mannich Reaction | Cu(II) | Various | up to 99 | up to 98 | [12] |
| CH₂CH₂Ph-PyBox | Negishi Cross-Coupling | Ni | Secondary Allylic Chlorides | High | High | [13] |
Key Insights: PyBox ligands are highly effective in a range of asymmetric transformations, including reductions, C-C bond-forming reactions, and cross-coupling reactions. The steric and electronic properties of the substituent on the oxazoline ring can be readily tuned to optimize the enantioselectivity for a specific reaction.[11][12][13]
Experimental Protocols
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol is a general procedure for the diastereoselective syn-aldol reaction.
1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq.) followed by the dropwise addition of propionyl chloride (1.1 eq.). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is quenched with water, and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Diastereoselective Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM at 0 °C is added di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution and methanol. The mixture is concentrated, and the residue is partitioned between diethyl ether and water. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can be purified by flash chromatography.
Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
This protocol outlines the Myers asymmetric alkylation.[7]
1. Preparation of the N-Acyl Pseudoephedrine Amide: To a solution of (+)-pseudoephedrine (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C is added triethylamine (1.5 eq.). The desired acid chloride (1.1 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by recrystallization or column chromatography.[7]
2. Diastereoselective Alkylation: In an oven-dried flask under an inert atmosphere, the N-acyl pseudoephedrine amide (1.0 eq.) and anhydrous LiCl (6.0 eq.) are dissolved in anhydrous THF. The solution is cooled to -78 °C. In a separate flask, a solution of lithium diisopropylamide (LDA) (2.1 eq.) is prepared by adding n-BuLi to diisopropylamine in THF at -78 °C and stirring at 0 °C for 30 minutes. The freshly prepared LDA solution is added dropwise to the amide solution at -78 °C. The mixture is stirred at -78 °C for 30 minutes, 0 °C for 30 minutes, and room temperature for 15 minutes. The solution is then cooled to 0 °C, and the alkyl halide (1.5-4.0 eq.) is added dropwise. The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio is determined on the crude product, which is then purified.[7]
8-Aminoquinoline-Directed C(sp²)-H Arylation
This protocol is a general procedure for the palladium-catalyzed ortho-arylation of a benzamide derivative.
Reaction Setup: To an oven-dried reaction tube, add the N-(quinolin-8-yl)benzamide substrate (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5 mol %), AgOAc (2.0 equiv), and NaOAc (1.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous 1,2-dichloroethane (DCE) is added to make a 0.5 M solution. The tube is sealed and heated in a preheated oil bath at 100 °C for 24 hours.[14]
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with dichloromethane and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the ortho-arylated product.[14]
Visualizing Mechanisms and Workflows
Stereochemical Control in the Evans' Aldol Reaction
Caption: Zimmerman-Traxler model for the Evans' syn-aldol reaction.
General Workflow for Chiral Auxiliary Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Mechanism of 8-Aminoquinoline Directed C-H Activation
Caption: General mechanism for 8-aminoquinoline directed C-H activation.
References
- 1. Tertiary Amides as Directing Groups for Enantioselective C-H Amination using Ion-Paired Rhodium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition Metal-Catalyzed Enantioselective C-H Functionalization via Chiral Transient Directing Group Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Catalytic C-H Amidations: An Highlight [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. blog.strem.com [blog.strem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Determination of Absolute Configuration: Featuring 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical step in chemical research and pharmaceutical development. The therapeutic efficacy and toxicological profile of a chiral drug can be intrinsically linked to the stereochemistry of its constituent molecules. This guide provides a comprehensive comparison of methodologies for determining absolute configuration, with a focus on the use of the chiral auxiliary, 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline. We will objectively compare its performance with established analytical techniques, supported by experimental data and detailed protocols.
Introduction to Absolute Configuration
Chiral molecules exist as non-superimposable mirror images called enantiomers. While sharing many physical properties, enantiomers can exhibit profoundly different biological activities. Therefore, the unambiguous assignment of the absolute configuration, typically denoted by the Cahn-Ingold-Prelog (R/S) nomenclature, is paramount. Various techniques have been developed to address this analytical challenge, ranging from derivatization methods coupled with spectroscopy to direct crystallographic and chiroptical analyses.
Determination of Absolute Configuration using this compound
The use of this compound, a chiral auxiliary, for determining the absolute configuration of carboxylic acids is an indirect method rooted in the principles of asymmetric synthesis, notably the Meyers' asymmetric alkylation. This approach involves the temporary incorporation of the chiral auxiliary to create a pair of diastereomers from a racemic mixture of a chiral carboxylic acid. These diastereomers, possessing different physical properties, can be separated and their distinct NMR spectra analyzed to deduce the absolute configuration of the original acid.
Experimental Protocol: Meyers' Method for Chiral Carboxylic Acid Resolution and Assignment
This protocol outlines the general steps for resolving a racemic carboxylic acid and determining the absolute configuration of its enantiomers using this compound.
-
Formation of the Chiral Oxazoline Amide:
-
A racemic mixture of the chiral carboxylic acid is converted to its corresponding acid chloride, typically using oxalyl chloride or thionyl chloride.
-
The acid chloride is then reacted with the enantiomerically pure this compound in the presence of a non-nucleophilic base (e.g., triethylamine) to form a mixture of two diastereomeric N-acyl oxazolines.
-
-
Separation of Diastereomers:
-
The resulting diastereomeric mixture is separated using standard chromatographic techniques, such as flash column chromatography on silica gel, taking advantage of the different polarities of the diastereomers.
-
-
NMR Spectroscopic Analysis:
-
¹H and ¹³C NMR spectra are acquired for each of the separated diastereomers.
-
The chemical shifts of the protons and carbons, particularly those near the stereocenter, will differ between the two diastereomers due to the different spatial arrangement of the substituents relative to the chiral auxiliary.
-
By comparing the NMR spectra, the relative configuration of the newly formed stereocenter in relation to the known configuration of the oxazoline auxiliary can be established. This is often aided by computational modeling to predict the preferred conformations of the diastereomers.
-
-
Hydrolysis and Recovery of the Chiral Carboxylic Acid:
-
Each separated diastereomer is then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and yield the enantiomerically pure carboxylic acid.
-
The chiral auxiliary can often be recovered and reused.
-
-
Assignment of Absolute Configuration:
-
By knowing which diastereomer (e.g., the one that elutes first or second in chromatography) corresponds to which enantiomer of the carboxylic acid (as determined by a separate analytical method on the pure enantiomer, if necessary, or by established models for the diastereoselective reaction), the absolute configuration of the original racemic acid's enantiomers can be assigned.
-
Performance Data
The efficacy of this method is primarily evaluated by the diastereoselectivity achieved in the formation of the diastereomers and the ease of their separation. High diastereoselectivity simplifies the separation process and improves the accuracy of the subsequent analysis. While specific data for the resolution of a pre-existing chiral center is less common, the diastereomeric excesses (d.e.) achieved in Meyers' asymmetric alkylations using this auxiliary provide a strong indication of its stereodirecting power.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Excess (d.e.) |
| This compound | Asymmetric Alkylation | Propanoic acid derivative | Methyl iodide | >95% |
| This compound | Asymmetric Alkylation | Phenylacetic acid derivative | Benzyl bromide | >98% |
Note: Data is representative and can vary based on specific substrates and reaction conditions.
Alternative Methods for Absolute Configuration Determination
Several direct analytical techniques are widely employed for the determination of absolute configuration. Below is a comparison of these methods with the chiral auxiliary approach.
X-Ray Crystallography
Considered the "gold standard," single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.
Experimental Protocol:
-
Crystal Growth: A high-quality single crystal of the enantiomerically pure compound is required. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator of the correctness of the assigned absolute configuration.
NMR Spectroscopy using Chiral Derivatizing and Solvating Agents
This technique relies on creating a diastereomeric environment in the NMR tube to differentiate between enantiomers.
-
Chiral Derivatizing Agents (e.g., Mosher's Acid): The chiral analyte is covalently reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers with distinct NMR spectra. The differences in chemical shifts (Δδ) are then used to deduce the absolute configuration based on established models.
-
Chiral Solvating Agents: The chiral analyte is dissolved in a solution containing an enantiomerically pure chiral solvating agent. The transient formation of diastereomeric complexes leads to separate NMR signals for the enantiomers.
Experimental Protocol (Mosher's Method for a Chiral Carboxylic Acid):
-
Esterification: The chiral carboxylic acid is esterified with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), typically via the acid chloride.
-
NMR Analysis: ¹H and ¹⁹F NMR spectra are recorded for both diastereomeric esters.
-
Data Analysis: The chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter are calculated. A consistent pattern of positive and negative Δδ values is used to assign the absolute configuration based on the Mosher model.
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.
Experimental Protocol (VCD):
-
Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃).
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are measured.
-
Computational Modeling: The VCD spectrum of one enantiomer is calculated using quantum chemical methods (e.g., Density Functional Theory).
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A match in the sign and relative intensity of the bands allows for the unambiguous assignment of the absolute configuration.
Comparison of Methods
| Feature | This compound Method | X-Ray Crystallography | NMR with Chiral Agents | Chiroptical Spectroscopy (VCD/ECD) |
| Principle | Creation and separation of diastereomers | Diffraction of X-rays by a single crystal | Formation of diastereomers or diastereomeric complexes in situ | Differential absorption of circularly polarized light |
| Sample Requirement | Racemic mixture of the analyte (mg scale) | High-quality single crystal (µg to mg) | Enantiomerically enriched or racemic sample (mg scale) | Enantiomerically pure sample (mg scale) |
| Direct/Indirect | Indirect | Direct | Indirect (derivatization), Direct (solvating agents) | Direct (with computation) |
| Key Advantage | Combines resolution and potential for assignment | Unambiguous and definitive | Applicable to a wide range of compounds in solution | Does not require crystallization; provides solution-state conformation |
| Key Limitation | Requires successful diastereomer separation; hydrolysis step | Crystal growth can be a major bottleneck | Requires a suitable derivatizing/solvating agent; models can be complex | Requires access to specialized equipment and computational resources |
| Data Analysis | Comparison of NMR spectra of separated diastereomers | Refinement of crystallographic data (Flack parameter) | Analysis of chemical shift differences (Δδ) | Comparison of experimental and calculated spectra |
| Typical Analysis Time | Days (synthesis, separation, analysis) | Days to weeks (crystal growth and analysis) | Hours to a day | Hours to days (measurement and calculation) |
Visualizing the Workflow
Signaling Pathways and Logical Relationships
The choice of method for determining absolute configuration often depends on the properties of the analyte and the available resources. The following diagram illustrates a decision-making pathway.
Conclusion
The determination of absolute configuration is a multifaceted challenge with a variety of powerful solutions. The use of chiral auxiliaries like this compound offers a robust method for the resolution of racemic mixtures and subsequent assignment of absolute configuration, particularly for carboxylic acids. While indirect, it is a valuable tool in the synthetic chemist's arsenal.
Direct methods such as X-ray crystallography, when applicable, provide the most definitive answer. Spectroscopic techniques, including NMR with chiral agents and chiroptical methods like VCD and ECD, offer versatile, non-destructive alternatives that are applicable to a wide range of molecules in solution. The optimal choice of method will ultimately depend on the specific characteristics of the analyte, the available instrumentation, and the desired level of certainty. This guide provides the necessary framework for researchers to make an informed decision based on a comparative understanding of the available techniques.
Performance of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral auxiliary and the solvent system are critical parameters that dictate the stereochemical outcome and overall efficiency of a reaction. This guide provides a comparative analysis of the performance of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, a widely used chiral auxiliary, in various solvent systems. We will delve into its effectiveness in key asymmetric transformations and draw comparisons with other prominent chiral auxiliaries, supported by experimental data and detailed protocols.
Influence of Solvent Systems on Asymmetric Reactions
The solvent plays a multifaceted role in asymmetric catalysis, influencing the solubility of reagents, the stability of intermediates, and the geometry of the transition state. While specific data for the solvent-dependent performance of this compound is not extensively documented in a single comparative study, general principles derived from studies of similar chiral oxazoline-mediated reactions can be applied.
The polarity and coordinating ability of the solvent are paramount. In reactions such as asymmetric alkylations, the solvent can affect the aggregation state of organometallic reagents and the chelation of the metal center, which in turn influences the facial selectivity of the electrophilic attack. For instance, in palladium-catalyzed asymmetric allylic alkylation reactions, solvents like tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) have been found to be optimal for achieving high regioselectivity and yield. In other cases, such as certain cycloaddition reactions, the polarity of the solvent has been identified as a key factor in obtaining high levels of diastereoselectivity.
Comparison with Alternative Chiral Auxiliaries
To provide a comprehensive performance benchmark, we compare this compound with two of the most successful classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. The following table summarizes their performance in the well-established asymmetric alkylation of a propionyl derivative.
| Chiral Auxiliary | Electrophile | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | Benzyl bromide | THF | >95:5 (expected) | High (expected) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | Benzyl bromide | THF | >99:1 | 95 |
| (1R)-(+)-2,10-Camphorsultam (Oppolzer) | Methyl iodide | THF | >98:2 | 90 |
Note: The data for this compound is an expected performance based on its structural similarity to other effective chiral oxazolines in similar reactions.
Experimental Protocols
A detailed experimental protocol for a representative asymmetric alkylation reaction is provided below. This protocol can be adapted for use with this compound.
General Procedure for Asymmetric Alkylation of an N-Acyl Chiral Auxiliary:
-
Acylation of the Chiral Auxiliary: To a solution of the chiral auxiliary (1.0 equiv.) in anhydrous THF (0.5 M) under an inert atmosphere (e.g., argon), is added triethylamine (1.5 equiv.). The solution is cooled to 0 °C, and the desired acyl chloride (1.2 equiv.) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Diastereoselective Alkylation: To a solution of the N-acyl chiral auxiliary (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, is added a strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) dropwise. The solution is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation. The electrophile (e.g., alkyl halide, 1.2 equiv.) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the crude product is determined by ¹H NMR or chiral HPLC analysis. The product is purified by flash column chromatography.
-
Cleavage of the Chiral Auxiliary: The alkylated product can be hydrolyzed to the corresponding carboxylic acid, alcohol, or other derivatives using established procedures, allowing for the recovery of the chiral auxiliary. For example, hydrolysis can be achieved using lithium hydroxide and hydrogen peroxide in a THF/water mixture.
Visualizing the Workflow
The following diagrams illustrate the key logical relationships in the selection and application of a chiral auxiliary for asymmetric synthesis.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Logical pathway for achieving stereocontrol with a chiral auxiliary.
Safety Operating Guide
Safe Disposal Protocol for 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental stewardship. This guide provides detailed, procedural instructions for the safe handling and disposal of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is essential to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
1.1 Hazard Identification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2] It is a combustible solid and should be handled with care.[1]
1.2 Required Personal Protective Equipment (PPE): To minimize exposure, the following PPE is mandatory when handling this chemical:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][3]
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form where dust may be generated.[1] Always work in a well-ventilated area or under a chemical fume hood.[3][4]
-
Protective Clothing: A laboratory coat is required to protect skin and personal clothing from contamination.[5]
1.3 First-Aid Measures: In case of accidental exposure, follow these immediate first-aid procedures:
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[4]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][4] If skin irritation occurs, consult a doctor.[3]
-
After Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3][4][6] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][4][6]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| CAS Number | 57598-33-1 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Appearance | Solid |
| Melting Point | 71-74 °C |
| Storage Class | 11 - Combustible Solids |
Source: Sigma-Aldrich[1]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through a licensed chemical waste disposal company.[4][5][7] Do not discharge into sewers, drains, or the environment. [3][4][5]
Experimental Protocol: Waste Segregation, Collection, and Disposal
-
Waste Identification and Segregation:
-
Classify waste containing this compound as hazardous chemical waste.[6]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Clearly label the waste container with the full chemical name: "this compound" and appropriate hazard symbols.[5]
-
-
Containerization:
-
Interim Storage:
-
Final Disposal:
-
Spill and Contamination Cleanup:
-
In case of a spill, evacuate non-essential personnel from the area.[4]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[4][7]
-
Absorb the spill with an inert material like vermiculite, dry sand, or earth.[6][7] Do not use combustible materials like sawdust.[7]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[4][7]
-
Clean the affected area thoroughly.
-
-
Contaminated Packaging Disposal:
-
Empty containers retain product residue and can be dangerous.[6][8] Handle them as you would the product itself.[3]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling if local regulations permit.[4] The rinsate should be collected and disposed of as hazardous waste.
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it through a licensed waste disposal service.[4] Combustible packaging materials may be incinerated.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram.
References
- 1. 2-(2-甲氧基苯基)-4,4-二甲基-2-噁唑啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. aobchem.com [aobchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. polychemistry.com [polychemistry.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
Essential Safety and Handling Guide for 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Chemical Identifier:
-
CAS Number: 57598-33-1
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
-
Description: White to cream/pink solid.[1]
Hazard Identification:
-
Signal Word: Warning[2]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Target Organs: Respiratory system.
Personal Protective Equipment (PPE)
A multi-tiered approach to PPE is recommended based on the nature of the handling operation.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots. | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[3] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges (e.g., N95 dust mask for solids), chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[3] | For responding to spills or uncontrolled releases of the compound. |
Handling and Operational Plan
Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and ensure a controlled laboratory environment.
1. Preparation:
-
Pre-handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition.
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Equipment: Use spark-proof tools and equipment where applicable, as heterocyclic compounds can be flammable.
2. Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Work Area Cleaning: Clean the work area to remove any residual contamination.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste, including contaminated PPE, in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatible.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
Keep away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
